Product packaging for Anthracene photodimer(Cat. No.:CAS No. 1627-06-1)

Anthracene photodimer

Cat. No.: B159279
CAS No.: 1627-06-1
M. Wt: 356.5 g/mol
InChI Key: JUTIJVADGQDBGY-UHFFFAOYSA-N
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Description

Anthracene photodimer is a useful research compound. Its molecular formula is C28H20 and its molecular weight is 356.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52620. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H20 B159279 Anthracene photodimer CAS No. 1627-06-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1627-06-1

Molecular Formula

C28H20

Molecular Weight

356.5 g/mol

IUPAC Name

heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-3,5,7,11,13,15,17,19,21,23,25,27-dodecaene

InChI

InChI=1S/C28H20/c1-2-10-18-17(9-1)25-19-11-3-4-12-20(19)26(18)28-23-15-7-5-13-21(23)27(25)22-14-6-8-16-24(22)28/h1-16,25-28H

InChI Key

JUTIJVADGQDBGY-UHFFFAOYSA-N

SMILES

C1=CC=C2C3C4C5=CC=CC=C5C(C(C2=C1)C6=CC=CC=C36)C7=CC=CC=C47

Canonical SMILES

C1=CC=C2C3C4C5=CC=CC=C5C(C(C2=C1)C6=CC=CC=C36)C7=CC=CC=C47

Other CAS No.

1627-06-1

Origin of Product

United States

Fundamental Principles of Anthracene Photodimerization

Historical Context and Discovery of Anthracene (B1667546) Photodimerization

The story of anthracene photodimerization begins in the 19th century, a period of foundational discoveries in organic chemistry. In 1867, the Russian chemist Carl Julius Fritzsche was the first to document the light-induced transformation of anthracene. mdpi.commiami.edu He observed that when a solution of anthracene in benzene (B151609) was exposed to sunlight, a new, less soluble crystalline substance precipitated. mdpi.commiami.edu This product was later identified as the photodimer of anthracene, often referred to as dianthracene. Fritzsche's observation is considered one of the earliest recorded examples of a laboratory photodimerization. miami.edu

Initial investigations into this phenomenon were largely observational. It wasn't until the 20th century that the structural and mechanistic details of the reaction began to be unraveled. The development of spectroscopic techniques and quantum mechanical theory provided the necessary tools to probe the excited states and reaction pathways involved in this photochemical transformation. rsc.orgresearchgate.net These advancements allowed scientists to understand that the reaction is a cycloaddition, a process where two or more unsaturated molecules combine to form a cyclic adduct. researchgate.netresearchgate.net

Photocycloaddition Reaction: The [4+4] Pathway

The photodimerization of anthracene is classified as a [4+4] photocycloaddition. researchgate.netresearchgate.netwikipedia.org This designation indicates that the reaction involves the interaction of four pi-electrons from each of the two participating anthracene molecules. The reaction specifically occurs at the 9 and 10 positions of the anthracene rings, leading to the formation of a cyclobutane (B1203170) ring that bridges the two aromatic systems. nih.govresearchgate.net This transformation is thermally forbidden by the Woodward-Hoffmann rules, which govern the stereochemistry of pericyclic reactions. mdpi.com However, under photochemical conditions, the absorption of a photon promotes an anthracene molecule to an excited electronic state, altering its orbital symmetry and making the [4+4] cycloaddition an allowed and often efficient process. mdpi.comwikipedia.org

Concerted vs. Stepwise Biradical Mechanisms

The precise mechanism by which the two new carbon-carbon bonds form in the [4+4] photocycloaddition of anthracene has been a subject of considerable investigation and debate. Two primary pathways are generally considered: a concerted mechanism and a stepwise biradical mechanism.

In a concerted mechanism , the two new sigma bonds are formed simultaneously in a single transition state. aip.orgresearchgate.net Computational studies on the dimerization of benzene and naphthalene (B1677914) have suggested a concerted, albeit asynchronous, reaction pathway. acs.orgacs.org

Conversely, a stepwise biradical mechanism involves the formation of an intermediate in which only one new bond has formed, leaving two radical centers on the molecule. This biradical intermediate then undergoes a second ring-closure step to form the final dimer. aip.org For anthracene and larger acenes like pentacene, computational studies predict that the dimerization proceeds through a stepwise biradical mechanism. acs.orgacs.org This pathway involves the formation of syn or anti transition states and biradical intermediates. acs.orgacs.org The stepwise pathway can also involve a triplet biradical intermediate, where the two anthracene molecules are linked by a single sigma bond. aip.org

Role of Excited States: Singlet and Triplet Pathways

The photodimerization of anthracene is initiated by the absorption of a photon, which promotes an anthracene molecule from its ground electronic state (S₀) to an excited singlet state (S₁). mdpi.comnih.gov From this excited singlet state, the reaction can proceed directly. This is often the dominant pathway, especially in solution. rsc.orgresearchgate.net The reaction between an excited singlet anthracene molecule and a ground-state anthracene molecule leads to the formation of the dimer. nih.gov

While the singlet pathway is prominent, a triplet pathway can also contribute to the photodimerization, particularly under specific conditions. rsc.orgresearchgate.net An excited singlet anthracene molecule can undergo intersystem crossing to a longer-lived triplet state (T₁). In dilute solutions, the dimerization can occur through the annihilation of two triplet-state anthracene molecules (triplet-triplet annihilation). rsc.orgresearchgate.netoregonstate.edu The presence of heavy-atom solvents, such as bromobenzene (B47551), can enhance the rate of intersystem crossing, thereby increasing the population of the triplet state and influencing the reaction outcome. cdnsciencepub.com In some cases, particularly with substituted anthracenes, the triplet state can lead to the formation of both [4+2] and [4+4] cycloadducts, depending on geometric factors. rsc.orgresearchgate.net

Excimer Formation as an Intermediate in Photodimerization

A key intermediate in the photodimerization of anthracene is the excimer , which is an excited-state dimer formed between an excited anthracene molecule and a ground-state anthracene molecule. tandfonline.comanu.edu.auresearchgate.net The formation of an excimer is a crucial step that precedes the formation of the covalent bonds of the final photodimer. tandfonline.com

The excimer is not a covalently bonded species but rather a complex held together by exciton (B1674681) resonance and charge-transfer interactions. anu.edu.au Spectroscopic studies have provided strong evidence for the role of excimers in the photodimerization process. tandfonline.com The fluorescence of the excimer and the formation of the photodimer are often competing processes. rsc.orgresearchgate.netnih.gov The geometry of the excimer is critical; a "sandwich" configuration, where the two anthracene molecules are parallel, is considered the precursor to the photodimer. anu.edu.auaip.org

The process can be summarized as follows: upon excitation, an anthracene molecule in the S₁ state can interact with a ground-state anthracene molecule to form an excimer. This excimer can then either decay back to the ground state by emitting fluorescence (a radiative process) or undergo a non-radiative transition to form the stable photodimer. researchgate.net The efficiency of dimerization versus excimer fluorescence can be influenced by factors such as temperature, solvent, and the specific substitution pattern on the anthracene rings. tandfonline.com

Mechanistic Elucidation and Kinetic Studies of Anthracene Photodimerization

Reaction Pathways and Intermediates

The formation of the anthracene (B1667546) photodimer from two monomeric anthracene molecules upon irradiation with UV light is not a single-step process. It proceeds through various intermediates and is influenced by competing reactions. The prevailing mechanism involves the initial excitation of an anthracene molecule to its singlet excited state, which then interacts with a ground-state anthracene molecule to form an excimer. This excimer is a key intermediate on the path to the stable photodimer.

Diradical Intermediates in Anthracene Photodimerization

The photodimerization of anthracene is widely understood to proceed through a diradical intermediate. mdpi.com This mechanism involves the initial photoexcitation of an anthracene molecule, which then reacts with a ground-state molecule. This interaction leads to the formation of a diradical species, which subsequently cyclizes to form the photodimer. mdpi.com The isolation of the head-to-head photodimer provides strong evidence for this radical process, as opposed to a concerted pericyclic mechanism. mdpi.com While a triplet state can be involved, it is typically through triplet-triplet annihilation in dilute solutions for intermolecular dimerization. rsc.org

Ionic Mechanisms in Photodimerization

While the diradical pathway is dominant, the possibility of ionic mechanisms has also been considered. An ionic mechanism would be expected to yield head-to-tail products. mdpi.com The formation of an excimer, an excited-state complex of two anthracene molecules, is a well-established intermediate in the photodimerization process. mdpi.comrsc.org The excimer's fluorescence and the formation of the photodimer are often competing processes. rsc.org In some cases, electron transfer can occur from the singlet excited state of anthracenes to dienophiles, leading to a radical ion pair, which can then proceed to form cycloadducts. researchgate.net

Endoperoxide Formation as a Competing Photoreaction

In the presence of molecular oxygen, the photodimerization of anthracene faces competition from the formation of anthracene-9,10-endoperoxide. mdpi.comrsc.org This [4π+2π] cycloaddition reaction occurs between anthracene and singlet oxygen, which is generated through energy transfer from the excited anthracene molecule. mdpi.comrsc.org The formation of the endoperoxide is a significant side reaction that can reduce the quantum yield of photodimerization. mdpi.com The photochemistry of anthracene-9,10-endoperoxide itself is complex, with two competing photoreaction channels upon excitation: cycloreversion to regenerate anthracene and singlet oxygen, and homolytic cleavage of the O-O bond to form a biradical intermediate. rsc.orgresearchgate.netfu-berlin.de The quantum yield for the formation of anthracene and singlet oxygen from the endoperoxide is approximately 25-29%. rsc.orgresearchgate.netfu-berlin.de

Reaction Kinetics and Quantum Yields in Anthracene Photodimerization

The rate and efficiency of anthracene photodimerization are influenced by several factors, including the wavelength of irradiation and the electronic properties of substituents on the anthracene ring.

Determination of Wavelength-Dependent Kinetic Parameters

The kinetics of anthracene photodimerization are highly dependent on the wavelength of the incident light. The process is reversible, with dimerization favored at longer UV wavelengths (e.g., >300 nm) and the reverse reaction, photodissociation, occurring at shorter wavelengths (e.g., <300 nm). nih.govresearchgate.net This wavelength dependence allows for a degree of control over the reaction. mdpi.com Kinetic studies have been performed to determine the wavelength-dependent kinetic parameters for both the forward and reverse reactions, particularly in the 260 to 330 nm range. researchgate.netresearchgate.net A wavelength of 365 nm is often chosen for photodimerization to minimize competing side reactions and the reverse cleavage of the dimer. nih.govresearchgate.net

Table 1: Wavelength Influence on Anthracene Photoreactions

Wavelength Range Predominant Process Reference
> 300 nm Photodimerization nih.gov
< 300 nm Photodissociation (Cleavage) nih.govacs.org

Influence of Electronic Properties of Substituents on Photodimerization Rates

The electronic properties of substituents on the anthracene ring significantly impact the rate and efficiency of photodimerization. The presence of substituents at the 9-position can considerably increase the dimerization rate. mdpi.com Generally, the reactivity is governed by the electronic properties of these substituents. nih.gov

Electron-withdrawing groups can decrease the reactivity in [4+2] Diels-Alder cycloadditions. nih.gov However, for the [4+4] photodimerization, both electron-donating and electron-withdrawing substituents can influence the reaction, often by affecting the properties of the excited state and the stability of intermediates. rsc.org For instance, a comparison between anthracene and 9-bromoanthracene (B49045) showed that the photodimerization of 9-bromoanthracene was about 10 times slower. nih.gov The influence of substituents also extends to the photophysical properties, causing shifts in absorption and emission spectra. mdpi.com

Table 2: Effect of Substituents on Photodimerization

Compound Substituent Observation Kinetic Constant (s⁻¹) Reference
Anthracene -H Reference 2.8 × 10⁻³ nih.gov

Table 3: List of Compounds Mentioned

Compound Name
Anthracene
Anthracene photodimer
Anthracene-9,10-endoperoxide
9-Bromoanthracene
Anthraquinone
9-methoxycarbonylanthracene
9-formylanthracene
9-carboethoxyanthracene
p-benzoquinone
Fumaronitrile
Diepoxide

Temperature Dependence of Photodimerization Quantum Yields

The quantum yield of anthracene photodimerization exhibits a notable dependence on temperature. In studies of anthracene sandwich pairs embedded in dianthracene single crystals, it has been observed that the fluorescence efficiency of the pair is unity at very low temperatures, while the quantum yield for the dimerization process approaches unity at higher temperatures. tandfonline.comtandfonline.com This behavior indicates that the photodimerization is a thermally activated process.

The thermal activation energy for the photodimerization of anthracene sandwich dimers has been determined through measurements of the temperature dependence of both the fluorescence intensity and the dimerization process itself. These two methods yielded comparable activation energy values of 611 ± 20 cm⁻¹ and 590 ± 25 cm⁻¹, respectively. tandfonline.comtandfonline.com The study was conducted over a wide temperature range, from 6 K to 295 K. tandfonline.comtandfonline.com At the lowest temperature of 6 K, the fluorescence lifetime was measured to be the reciprocal of 8.3 x 10⁶ s⁻¹. tandfonline.com

Further investigations into the enantiodifferentiating photodimerization of 2-anthracenecarboxylate in the presence of a catalyst have also demonstrated a clear temperature effect. When the temperature was decreased from 30 °C to 0 °C, the enantiomeric excess (ee) of the resulting dimers increased. mdpi.com For instance, by direct irradiation, the ee of one dimer increased from -0.7% to -7.9%, while another increased from 1.2% to 5.9%. mdpi.com In a sensitized process, the ee of a dimer increased from 0.3% to 5.0% over the same temperature range. mdpi.com

Table 1: Activation Energies for Anthracene Photodimerization

Method Activation Energy (cm⁻¹)
Temperature Dependence of Fluorescence Intensity 611 ± 20 tandfonline.comtandfonline.com
Direct Measurement of Dimerization 590 ± 25 tandfonline.comtandfonline.com

Table 2: Effect of Temperature on Enantiomeric Excess (ee) of 2-Anthracenecarboxylate Dimers

Irradiation Method Dimer ee at 30 °C (%) ee at 0 °C (%)
Direct Irradiation Dimer 2 -0.7 mdpi.com -7.9 mdpi.com
Direct Irradiation Dimer 3 1.2 mdpi.com 5.9 mdpi.com
Sensitized Process Dimer 2 0.3 mdpi.com 5.0 mdpi.com

Table 3: Association Constants of Pt-3 with 2-Anthracenecarboxylate at Different Temperatures

Temperature (°C) K₁ (M⁻¹) K₂ (M⁻¹) Overall Association Constant (K₁K₂) (M⁻²)
0 3810 mdpi.com 5350 mdpi.com 2.04 × 10⁷ mdpi.com
25 10400 mdpi.com 719 mdpi.com 7.48 × 10⁶ mdpi.com

Concentration Dependence of Photodimerization Quantum Yields

The quantum yield of anthracene photodimerization is also significantly influenced by the concentration of the anthracene species. In dilute, deoxygenated solutions, the quantum yield for the formation of the this compound is directly proportional to the concentration of the monomer. researchgate.net For instance, in a saturated solution, the quantum yield is approximately 0.3, and it decreases as the concentration decreases. anu.edu.au

Studies on anthracene derivatives have further elucidated this concentration dependence. For a series of N,N'-dianthracen-n-ylurea (nDAU) derivatives, where n = 1, 2, and 9, all derivatives exhibited a concentration dependence in their fluorescence spectra, even at concentrations as low as 10⁻⁶ M. scispace.comrsc.org Specifically, for 1DAU, the fluorescence spectrum red-shifted and the intensity around 500 nm increased relative to the peak intensity as the concentration increased to 3.4 × 10⁻⁶ M. scispace.com A similar, though less pronounced, concentration dependence was observed for 9DAU. scispace.com The photodimerization quantum yield of 9DAU was determined to be 0.0093. scispace.com

The photodimerization rate of anthracene has been shown to be dependent on the concentration of other species in the solution as well. For example, the addition of bromobenzene (B47551), p-dibromobenzene, and 1,3,5-tribromobenzene (B165230) to a benzene (B151609) solution of anthracene was found to affect the photodimerization rate upon irradiation. cdnsciencepub.com

Furthermore, research on the photodimerization of anthracene in degassed solutions has revealed a dependence of the quantum yields on both light intensity and anthracene concentration. This has been attributed to a significant triplet-triplet annihilation component leading to the formation of the dimer. researchgate.net The observed quantum yields over wide concentration and intensity ranges have been successfully fitted to derived expressions, yielding a key parameter related to the fraction of triplet-triplet encounter pairs that form the dimer precursor. researchgate.net

Table 4: Anthracene Disappearance and Dimerization Quantum Yields in Degassed vs. Air-Saturated Solutions

Anthracene Concentration (M) Degassed Quantum Yield Air-Saturated Quantum Yield
0.505 0.0641 0.032
1.0 0.094 0.047

Data extracted from a table showing dimerization quantum yields under different conditions. researchgate.net

Structural Aspects and Selectivity in Anthracene Photodimerization

Regioselectivity in Anthracene (B1667546) Photodimerization

Regioselectivity in the context of anthracene photodimerization refers to the preferential formation of one constitutional isomer over others. Specifically, it addresses the orientation of the two anthracene molecules as they approach each other to form the dimer.

When substituted anthracenes undergo photodimerization, two primary regioisomers can be formed: head-to-head (HH) and head-to-tail (HT) dimers. These arise from the relative orientation of the substituents on the two reacting anthracene moieties. Each of these can exist as syn and anti diastereomers. In many cases, the head-to-tail dimers are the thermodynamically more stable products. researchgate.net

For instance, the photodimerization of 9-substituted anthracenes in solution typically yields head-to-tail photodimers. researchgate.net However, the formation of the less common head-to-head isomers can be achieved. One strategy involves using supramolecular linkers in the solid state. For example, crystalline double salts of anthracene-9-propionic acid with certain 1,2-diamines have been shown to produce the head-to-head photodimer upon irradiation. capes.gov.br

The photodimerization of 2-anthracenecarboxylic acid (2-AC) has been extensively studied as a model reaction. In various media, including solution and within cyclodextrins, the head-to-tail (HT) dimers are the predominant products. nsf.gov However, employing a water-soluble organic cavitand known as octa acid (OA) can completely reverse this regioselectivity, leading exclusively to the formation of head-to-head (HH) dimers. nsf.govacs.orgnih.gov

The photodimerization of 2-azaanthracene can result in four possible regioisomers: anti-HT, anti-HH, syn-HT, and syn-HH. rsc.org Similarly, the photodimerization of 2-anthracenecarboxylic acid can yield four classical cyclodimers, with the syn-head-to-tail (HT) and anti-head-to-head (HH) dimers being chiral. mdpi.com

Interactive Data Table: Regioselectivity in Anthracene Photodimerization
Anthracene DerivativeReaction ConditionsPredominant Isomer(s)Reference(s)
9-Substituted AnthracenesFluid SolutionHead-to-Tail (HT) researchgate.net
Anthracene-9-propionic acidSolid state with 1,2-diamine linkersHead-to-Head (HH) capes.gov.br
2-Anthracenecarboxylic acidSolution, CyclodextrinsHead-to-Tail (HT) nsf.gov
2-Anthracenecarboxylic acidWithin Octa Acid (OA) CavitandHead-to-Head (HH) nsf.govacs.orgnih.gov
2-AzaanthraceneMethanolanti-HT, anti-HH, syn-HT, syn-HH rsc.org

Several factors can influence the ratio of head-to-head to head-to-tail isomers, including the solvent, the presence of host molecules, and non-bonding interactions.

Host-Guest Chemistry: Supramolecular hosts can exert significant control over regioselectivity. The differing cavity dimensions and binding modes of hosts like cyclodextrins and octa acid are responsible for the dramatic shift in product distribution for 2-anthracenecarboxylic acid. nsf.govacs.orgnih.gov The use of cucurbit wiley.comuril as a host has also been shown to control regioselectivity in the photodimerization of azaanthracenes. rsc.org

Solvent Effects: The solvent can influence the regioselectivity of the reaction. For the photodimerization of 2-azaanthracene, dichloromethane (B109758) (DCM) was found to favor the formation of anti-dimers over syn-dimers when compared to methanol. rsc.org

Non-bonding Interactions: Attractive non-bonding interactions between substituents can overcome the general preference for head-to-tail dimerization in 9-substituted anthracenes. researchgate.net

Wavelength of Irradiation: The relative ratio of regioisomers in the photodimerization of 2-azaanthracene has been shown to be a function of the irradiation wavelength. rsc.org

Formation of Head-to-Head vs. Head-to-Tail Photodimer Isomers

Enantioselectivity in Anthracene Photodimerization

Enantioselectivity is the preferential formation of one enantiomer over the other in a chiral reaction. The photodimerization of certain substituted anthracenes can produce chiral products, and achieving high enantioselectivity is a significant goal in asymmetric synthesis.

Chiral anthracene photodimers are valuable as they can serve as core structures for the construction of new chiral ligands. sioc-journal.cnacs.org The synthesis of these chiral dimers often involves chemical resolution, where a racemic mixture of the photodimer is separated into its constituent enantiomers. One approach utilizes a proline-derived chiral auxiliary to facilitate the resolution of a 1-amino substituted anthracene photodimer. sioc-journal.cn

Achieving enantioselectivity directly in the photodimerization process often relies on the use of chiral environments. These environments can be created by chiral templates, solvents, or host molecules.

Chiral Templates: Chiral templates can direct the photodimerization to favor one enantiomer. For example, the enantioselective [4+4] photodimerization of anthracene-2,6-dicarboxylic acid has been achieved using a C2-symmetric chiral template, resulting in enantiomeric excesses (ee) of up to 55%. rsc.orgrsc.orgrsc.org The enantioselectivity in this system was found to be temperature-dependent, with lower temperatures leading to higher ee values. rsc.org Chiral amidine dimers have also been used as templates for the photodimerization of an anthracene derivative, producing the anti-HH dimer with up to -88% ee at low temperatures. ucla.edu

Chiral Liquid Crystals: Two-component liquid crystals can act as chiral reaction media. The photodimerization of an anthracenecarboxylic acid within a liquid-crystalline matrix provided by a chiral amphiphilic amino alcohol proceeded with high regio-, diastereo-, and enantioselectivity, achieving up to 81% ee for the anti-HH dimer. wiley.com

Supramolecular Hosts: Cyclodextrins are widely used as chiral hosts. The photodimerization of 2-anthracenecarboxylate in the presence of γ-cyclodextrin can yield enantiomerically enriched products. capes.gov.br The enantioselectivity arises from the differential stability of the diastereomeric inclusion complexes in the ground state. capes.gov.br Platinum-modified cyclodextrins have also been used as photocatalysts for the enantiodifferentiating photodimerization of 2-anthracenecarboxylate, with the enantioselectivity showing a significant temperature dependency. mdpi.com

Chiral Amines: The photodimerization of a 2,6-disubstituted anthracene can be guided by the formation of a supramolecular double helix with chiral amines, leading to the formation of the chiral anti-photodimer with up to 98% ee. researchgate.net

Interactive Data Table: Enantioselectivity in Anthracene Photodimerization
Anthracene DerivativeChiral InfluenceMajor Chiral ProductEnantiomeric Excess (ee)Reference(s)
Anthracene-2,6-dicarboxylic acidC2-symmetric chiral templateanti-photodimerup to 55% rsc.orgrsc.orgrsc.org
Anthracene derivativeChiral amidine dimer templateanti-HH dimerup to -88% ucla.edu
Anthracenecarboxylic acidChiral liquid crystalanti-HH dimerup to 81% wiley.com
2,6-Disubstituted anthraceneChiral amines (double-helix formation)anti-photodimerup to 98% researchgate.net
2-AnthracenecarboxylatePlatinum-modified cyclodextrinssyn-HT dimerup to 31.6% mdpi.com

Synthesis of Chiral Anthracene Photodimers

Cross-Photodimerization of Varied Anthracenes

Cross-photodimerization involves the [4+4] cycloaddition of two different anthracene derivatives. A significant challenge in this area is the competition from the homo-photodimerization of each individual anthracene, which often leads to a complex mixture of products. rhhz.net

Strategies to promote selective cross-photodimerization often rely on supramolecular approaches. By encapsulating a donor-acceptor pair of anthracene derivatives within a host molecule, the desired cross-dimer can be formed with high selectivity. For example, the use of cucurbit wiley.comuril (CB wiley.com) as a host has been shown to facilitate highly selective [4+4] cross-photodimerization between anthracene and 4a-azoniaanthracene derivatives. rhhz.net The confinement within the CB wiley.com cavity favors the formation of the cross-photodimer and suppresses the competing homo-dimerization reactions. rhhz.net In some cases, a single racemic cross-photodimer was obtained in high yield. rhhz.net

Another approach to achieve selective cross-photodimerization is through the use of a chiral hydrogen-bonding template, which has been demonstrated for the reaction between anthracene and 2-anthracenecarboxylic acid. rsc.org Furthermore, selective excitation of one of the two different anthracene molecules can also lead to selective cross-photodimerization. rsc.org

Formation of Homo- and Hetero-Dimers in Anthracene Mixtures

When a solution containing a mixture of two different anthracene derivatives is irradiated, a competitive process occurs, leading to the formation of both homodimers and heterodimers. rsc.orgnih.gov Homodimers result from the [4+4] photocycloaddition of two identical anthracene molecules, while heterodimers are formed from the reaction of two different anthracene molecules. nih.gov This often results in a complex mixture of products, presenting a significant challenge for synthetic applications that require a single, specific cross-dimerized product. rsc.orgrhhz.net

For instance, in a mixture containing two distinct anthracene derivatives, let's denote them as 'A' and 'B', three types of photodimers can be formed upon irradiation: the homodimer A-A, the homodimer B-B, and the heterodimer A-B. nih.gov The situation is further complicated by the potential for multiple regioisomers for each dimer type (e.g., head-to-head and head-to-tail isomers), which multiplies the number of possible products. rsc.org

A study involving a mixture of two different azaanthracenes, referred to as A and M, illustrates this complexity. Theoretically, the photodimerization of this mixture could yield twelve different products, comprising four regioisomers of the A-A homodimer, four of the M-M homodimer, and four of the A-M heterodimer. rsc.org The actual distribution of these products is influenced by the reaction conditions and the relative reactivity of the involved molecules. nih.gov

Table 1: Potential Photodimerization Products from a Mixture of Two Anthracene Derivatives (A and B)

ReactantsProduct TypePotential Products
A + AHomodimerA-A (multiple regioisomers possible)
B + BHomodimerB-B (multiple regioisomers possible)
A + BHeterodimerA-B (multiple regioisomers possible)

The formation of this complex product mixture underscores the issue of poor reaction selectivity in the cross-photodimerization of anthracenes, which has historically limited its synthetic utility. rhhz.net

Strategies for Selective Cross-Photodimerization

To overcome the challenge of forming complex product mixtures, several strategies have been developed to control the selectivity of the reaction and favor the formation of a specific cross-photodimer (heterodimer). These methods primarily focus on pre-organizing the reactant molecules to promote the desired reaction pathway. scispace.com

Supramolecular Templating

One of the most effective strategies involves the use of supramolecular hosts or templates to bring two different anthracene molecules into close proximity and in the correct orientation for dimerization. scispace.com

Cucurbit[n]urils: These macrocyclic host molecules can selectively encapsulate guest molecules in their cavity. For example, cucurbit numberanalytics.comuril (CB numberanalytics.com) has been used to achieve highly selective [4+4] cross-photodimerization between electron-donor anthracene derivatives and electron-acceptor 4a-azoniaanthracene derivatives. rhhz.net The CB numberanalytics.com host exclusively encapsulates a donor-acceptor hetero-guest pair, driven by charge-transfer interactions, effectively preventing the formation of competitive homodimers and leading to a single racemic cross-photodimer in quantitative yield. rhhz.net

Metallosupramolecular Assemblies: Metal ions can be used to template the assembly of anthracene derivatives functionalized with coordinating ligands. By choosing different metal templates, the spatial arrangement of the anthracene units can be controlled, steering the photochemical reaction towards a specific isomer. scispace.com For instance, mononuclear metal(I)-N-heterocyclic carbene (M(I)-NHC) complexes have been used to template the [4+4] photodimerization of 2-substituted anthracenes, yielding syn-head-to-head photodimers as the major products with high efficiency. acs.org

Cyclodextrins: Modified γ-cyclodextrins have been employed to mediate the enantiodifferentiating photocyclodimerization of 2-anthracenecarboxylic acid. acs.org By forming stable 1:2 host-guest complexes, these templates can improve the yield and enantiomeric excess of specific photodimer isomers. acs.org

Linker Molecules: In the solid state, linker molecules can be used to control the arrangement of reactants. For example, 1,2-diamines have been used as linkers to connect two molecules of anthracene-9-propionic acid via the formation of a crystalline double salt. This strategy successfully directed the reaction to produce the uncommon head-to-head photodimer, a product not typically formed from this substrate. capes.gov.br

Table 2: Examples of Supramolecular Strategies for Selective Photodimerization

Strategy/TemplateAnthracene DerivativesOutcome
Cucurbit numberanalytics.comuril (CB numberanalytics.com)Anthracene (donor) + 4a-azoniaanthracene (acceptor)Highly selective cross-photodimerization; quantitative yield of a single heterodimer. rhhz.net
M(I)-NHC Complexes (M=Ag, Au)2-substituted anthracenesHigh yield (65-92%) of syn-head-to-head homodimers. acs.org
Capped γ-Cyclodextrins2-Anthracenecarboxylic acidImproved yield and high enantiomeric excess of specific photodimer isomers. acs.org
1,2-Diamine Linkers (Solid State)Anthracene-9-propionic acidFormation of the uncommon head-to-head homodimer. capes.gov.br

Wavelength-Selective Excitation

Another powerful strategy involves tuning the wavelength of the irradiating light to selectively excite only one of the anthracene derivatives in a mixture. rsc.org This is particularly effective when the two derivatives have different absorption spectra. By using a wavelength that is absorbed by one species but not the other, the formation of the homodimer from the non-absorbing species can be completely inhibited. rsc.orgscispace.com

A study on a mixture of two azaanthracenes (A and M) demonstrated this principle effectively. Irradiation at 365 nm, a wavelength absorbed by both compounds, resulted in a mixture where the desired A-M heterodimers constituted about 40% of the products. However, by switching the irradiation wavelength to 420 nm, which efficiently excites only the less reactive substrate (M), the yield of the A-M heterodimers significantly increased to approximately 80%. rsc.org This highlights how a proper choice of illumination wavelength can dramatically favor cross-photodimerization over homodimerization. rsc.org

Table 3: Effect of Irradiation Wavelength on Azaanthracene Cross-Photodimerization

Irradiation WavelengthProduct CompositionReference
365 nm~40% AM heterodimers rsc.org
420 nm~80% AM heterodimers rsc.org

Solid-State Cocrystallization

Controlling the reaction in the solid state provides another avenue for selectivity. rsc.org If two different anthracene molecules can be induced to form a suitable co-crystal where they are arranged in a photoreactive orientation, subsequent irradiation can lead to the selective formation of the heterodimer. rsc.orgscispace.com The key to this method is the successful engineering of a mixed crystal structure that pre-organizes the different reactants for the desired cross-cycloaddition reaction. rsc.org

Environmental and Supramolecular Control over Anthracene Photodimerization

Solution-Phase Photodimerization of Anthracene (B1667546) Derivatives

In solution, the photodimerization of anthracene is a dynamic process governed by the interplay of solvent properties, solute concentration, and the presence of other chemical species. The formation of an excimer (an excited-state dimer) is a critical intermediate, and its fate—whether it proceeds to form a stable photodimer or decays through other pathways—is highly dependent on these environmental factors. researchgate.netnumberanalytics.com

Solvent Effects on Photodimerization Pathways and Efficiency

The choice of solvent can have a profound impact on the photodimerization of anthracene and its derivatives. While early studies suggested that the ease of dimerization was similar across several common organic solvents, more recent research has revealed nuanced and significant solvent-specific effects. researchgate.netmdpi.com

The efficiency of photodimerization can be dramatically altered by the solvent environment. For instance, the reaction is significantly more efficient in supercritical carbon dioxide than in conventional liquid solvents, with notable reaction rates even at micromolar concentrations of anthracene. nih.gov This enhancement is attributed to the unique properties of supercritical fluids which can influence diffusion-controlled reaction rates. nih.gov

Hydrogen bonding is a powerful tool for supramolecular control in solution. By designing anthracene derivatives with urea (B33335) groups, researchers have demonstrated that intermolecular hydrogen bonds can pre-organize the monomers in a face-to-face arrangement, promoting photodimerization even in dilute solutions. scispace.com The addition of species that disrupt these hydrogen bonds, such as tetrabutylammonium (B224687) acetate, can, in turn, reduce the quantum yield of dimerization. scispace.com

Furthermore, host-guest chemistry provides a sophisticated method for controlling photodimerization in aqueous solutions. Hydrophilic γ-cyclodextrin thioethers can encapsulate two anthracene guest molecules, creating a nano-sized reaction vessel. beilstein-journals.orgnih.gov This pre-organization within the cyclodextrin (B1172386) cavity leads to a significant increase in the quantum yield of photodimerization, up to ten times higher than in the non-complexed state. beilstein-journals.orgnih.gov The stereochemistry of the resulting dimer is also dictated by the arrangement of the guest molecules within the host. beilstein-journals.org

Table 1: Quantum Yields (Φ) for the Photodimerization of Anthracene in Various Media

Influence of Oxygen Concentration on Photodimerization

The presence of molecular oxygen in solution introduces a competing reaction pathway that can significantly reduce the efficiency of photodimerization. plos.org Anthracene, in its excited triplet state, can transfer energy to ground-state oxygen (³O₂) to produce highly reactive singlet oxygen (¹O₂). mdpi.com This singlet oxygen can then react with a ground-state anthracene molecule to form photo-oxidation products, such as anthracene endoperoxide, which can further transform into anthraquinone. cdnsciencepub.comresearchgate.net

This photo-oxidation process effectively quenches the excited state of anthracene that would otherwise lead to dimerization. plos.org The competition between dimerization and photo-oxidation is dependent on the concentration of both anthracene and oxygen. plos.orgscispace.com In deoxygenated solutions, photodimerization is the dominant pathway, whereas in oxygen-rich environments, photo-oxidation becomes more prevalent. scispace.com

The choice of solvent can further influence this competition. The use of "heavy-atom" solvents, such as bromobenzene (B47551) or dibromomethane, can enhance the rate of intersystem crossing from the singlet excited state to the triplet excited state of anthracene. researchgate.net This increased population of triplet-state anthracene molecules leads to more efficient singlet oxygen generation and, consequently, a higher yield of photo-oxidation products at the expense of the photodimer. researchgate.net

Solid-State Photodimerization and Crystal Engineering

In the solid state, the photochemical reactivity of anthracene is dictated by the precise arrangement of molecules within the crystal lattice. This provides a powerful avenue for controlling the reaction outcome through crystal engineering, where the design of molecular crystals with specific packing motifs is used to achieve desired photoreactivity. rsc.orgcsic.es

Topochemical Control and Lattice Effects on Photodimerization

The principle of topochemical control states that reactions in crystals proceed with a minimum of atomic and molecular movement. For the photodimerization of anthracene, this implies that the reaction is highly dependent on the relative orientation and distance between adjacent molecules in the crystal lattice. csic.es Schmidt and his coworkers established the "topochemical postulates," which state that for a [2+2] or [4+4] photocycloaddition to occur in the solid state, the reactive double bonds of neighboring molecules must be parallel and separated by a distance of less than approximately 4.2 Å. sciencedaily.com

This geometric constraint imposed by the crystal lattice, or lattice effect, determines not only whether a reaction will occur but also the stereochemistry of the resulting photodimer. csic.es Anthracene derivatives that crystallize in a packing arrangement where molecules are stacked face-to-face with appropriate proximity will readily photodimerize upon UV irradiation. rsc.org Conversely, derivatives that adopt a crystal packing where neighboring molecules are too far apart or improperly oriented are often photostable in the solid state, even if they readily dimerize in solution. csic.es

Photoreactions in Single Crystals of Anthracene

Studies on single crystals of anthracene and its derivatives have provided deep insights into the dynamics of solid-state photoreactions. Upon irradiation, these reactions can proceed as single-crystal-to-single-crystal transformations, where the integrity of the crystal is maintained, at least in the initial stages of the reaction. rsc.orgscispace.com

However, the reaction does not always proceed uniformly throughout the crystal. For some anthracene derivatives, the photodimerization starts at the crystal edges and propagates towards the center. unibo.itresearchgate.net This non-uniform reaction is often observed when significant molecular rotation or conformational change is required for the dimerization to occur, a process that is sterically more feasible at the crystal surface or at defect sites. unibo.itacs.org In contrast, for other derivatives where the molecules are already perfectly pre-organized for reaction, the photodimerization can occur homogeneously throughout the crystal. researchgate.net The formation of the photodimer introduces strain into the crystal lattice, which can lead to the creation of defects or even the eventual disintegration of the crystal. rsc.orgrsc.org

Role of Polymorphism in Solid-State Photoreactivity

Polymorphism, the ability of a compound to crystallize in multiple different crystal structures, plays a crucial role in the solid-state photoreactivity of anthracene derivatives. Since the crystal packing dictates the intermolecular geometry, different polymorphs of the same compound can exhibit dramatically different photochemical behavior.

It is common for one polymorph of an anthracene derivative to be photoreactive while another is photostable. csic.es This occurs because the molecular arrangement in one crystal form meets the topochemical requirements for dimerization, while the arrangement in another does not. For example, 9-anthracenecarboxylic acid exists in two polymorphic forms, α and β, which exhibit different reactivities upon irradiation. scispace.com

Furthermore, solid-state photodimerization can itself be a pathway to producing novel, metastable polymorphs of the dimer product that may be inaccessible through conventional solution crystallization. rsc.org The photodimer forms within the rigid template of the monomer crystal, and its resulting crystal structure is a "memory" of the parent lattice, which can be energetically much higher than the thermodynamically stable polymorph grown from solution. This highlights how solid-state reactions can be harnessed to access unique solid-state architectures with potentially novel material properties. rsc.org

Table 2: Influence of Crystalline Form on Anthracene Photoreactivity

Photodimerization in Confined Spaces and Nanostructured Environments

The [4+4] photocycloaddition of anthracene is a reversible dimerization reaction triggered by near-UV light (~350 nm), which can be reversed either thermally or with higher-energy UV light (~250 nm). nih.gov This process is significantly influenced by the environment in which it occurs. Confining anthracene molecules within nanostructured spaces offers a powerful method to control the course and outcome of the photodimerization reaction.

Influence of Confinement on Reactivity and Selectivity

Confining photoactive molecules like anthracene can dramatically alter their behavior compared to reactions in solution. acs.org This confinement can lead to improved reaction rates, enhanced selectivity, and even altered reaction pathways. nih.govacs.org The primary reasons for these changes are the increased local concentration of reactants and the pre-organization of the molecules within the confined space. acs.org

For instance, when 9-anthracenemethanol (B72535) molecules are trapped within dynamically self-assembling nanoflasks, the photodimerization rate is accelerated by two orders of magnitude compared to the reaction in a dilute solution. acs.org This acceleration is attributed to both the increased concentration and the preorganization of the molecules through hydrogen bonding with the nanoparticle ligands. acs.org

Confinement also exerts significant control over the selectivity of the reaction. While typical anthracenes undergo a [4+4] photocycloaddition, the introduction of an ethynyl (B1212043) group at the 9-position can open up a competing [4+2] Diels-Alder reaction pathway. nih.govacs.org In solution, a mixture of products may be formed. However, confinement can steer the reaction exclusively toward one outcome. For example, confining 9-ethynylanthracene (B80870) derivatives within supramolecular gels selectively yields the [4+2] product. nih.govacs.org Conversely, when thiolated 9-ethynylanthracene is preorganized on a gold surface, the orientation required for the [4+2] reaction is prevented, leading to the selective formation of the [4+4] photodimer. nih.govacs.org

Furthermore, encapsulation within a host cage can lead to cleaner reactions with fewer side products. The photodimerization of a specific anthracene derivative (a2) was found to be approximately 25 times faster when encapsulated compared to the reaction in dichloromethane (B109758) (DCM) solution. nih.gov The confined reaction also showed higher selectivity, avoiding the formation of bianthracenyl side products that were observed in the solution-phase reaction. nih.gov The selectivity in confined spaces is often governed by thermodynamic and kinetic factors, where the host structure deactivates or sterically shields certain reaction sites, favoring others. researchgate.net

Anthracene Photodimerization within Metal-Organic Frameworks and Nanoporous Structures

Metal-Organic Frameworks (MOFs) provide well-defined, rigid nanoporous environments that are ideal for controlling photochemical reactions. researchgate.net The geometry, connectivity, and volume of the MOF pores, along with the framework's structural flexibility, can greatly facilitate the photodimerization of guest anthracene molecules. researchgate.net

A key example is the encapsulation of anthracene within a zeolitic imidazolate framework (ZIF-8). nih.gov X-ray crystallography revealed that four anthracene molecules can fit inside a single ZIF-8 cavity. nih.govacs.org Upon UV irradiation, only one pair of these molecules undergoes photodimerization. nih.govacs.org The formation of the first dimer creates a sterically hindered environment that prevents the second pair from reacting, demonstrating precise control over the reaction stoichiometry. nih.govacs.org

The choice of MOF can also lead to novel photophysical properties. When anthracene is confined within a specific, well-chosen MOF, it exhibits reversible yellow-to-purple photoswitching of its fluorescence emission, a behavior not seen for anthracene in its pure form or in other porous hosts. researchgate.net This photoswitching is directly linked to the [4+4] photodimerization within the MOF's pores. researchgate.net Anthracene-based MOFs have been synthesized using various metal ions, including lanthanides (Eu³⁺, Tb³⁺, Er³⁺, Tm³⁺), indium (In³⁺), and zirconium (Zr⁴⁺), to create structures with specific photophysical or catalytic properties. mdpi.comrsc.orgnih.gov Isolating anthracene units as ligands within a 3-D network can minimize their tendency to dimerize upon exposure to ionizing radiation, which is a drawback for bulk anthracene solids. mdpi.com In some cases, the anthracene ligand itself is used to generate singlet oxygen, which it then stores as an endoperoxide, later releasing it to degrade pollutants. nih.gov

EnvironmentAnthracene DerivativeObservationOutcomeReference
ZIF-8 CavityAnthracene4 molecules per cavitySelective dimerization of one pair nih.govacs.org
Colloidal Crystal "Nanoflasks"9-AnthracenemethanolIncreased local concentration100x acceleration of dimerization acs.org
Supramolecular Gel9-EthynylanthraceneConfinement-induced selectivitySelective [4+2] Diels-Alder reaction nih.govacs.org
Planar Gold SurfaceThiolated 9-EthynylanthracenePreorganization prevents [4+2] pathwaySelective [4+4] photodimerization nih.govacs.org
M6L4 Supramolecular CageAnthracene Derivative (a2)Encapsulation and preorganization~25-fold rate acceleration, high selectivity nih.gov
Cyclodextrin MOFAnthraceneConfinement in nanoporesSelective photodimerization osti.gov

Anthracene-Water Clusters and Intermolecular Interactions Affecting Dimerization

At the molecular level, interactions with solvent molecules can significantly influence the aggregation and photoreactivity of anthracene. The study of anthracene-water clusters provides insight into these fundamental interactions. rsc.org Using computational models, the structures of neutral and ionized clusters of anthracene with one to four water molecules have been investigated. rsc.org

For complexes between an anthracene dimer and water, the most stable structures involve the water molecules forming a sub-cluster positioned to the side of the non-bonded anthracene dimer. rsc.org In these configurations, the water sub-cluster interacts with both anthracene units. rsc.org Structures where the water molecules are located between the two anthracene units are less stable. rsc.org Following photoionization, structural changes occur, but the general preference for external solvation by the water cluster remains. rsc.org These non-covalent intermolecular interactions, particularly CH-O interactions, govern the solvation and can subtly influence the alignment of anthracene molecules, which is a precursor to dimerization. rsc.org

Supramolecular Approaches to Control Anthracene Photodimerization

Supramolecular chemistry offers a refined toolkit for controlling chemical reactions by using non-covalent interactions to pre-organize reactants. mdpi.com This approach has been successfully applied to the photodimerization of anthracene to achieve remarkable levels of control over reaction efficiency and stereoselectivity. nankai.edu.cn

Host-Guest Interactions in Photodimerization Control

Host-guest chemistry involves encapsulating guest molecules (anthracene derivatives) within a larger host molecule, creating a "nanoreactor" that influences the reaction outcome. nankai.edu.cn Cyclodextrins (CDs), which are macrocyclic oligosaccharides, are commonly used hosts due to their hydrophobic inner cavity and hydrophilic exterior. researchgate.net

When 2-anthracenecarboxylate (AC) is the guest, γ-cyclodextrin can form stable 1:2 host-guest complexes, bringing two anthracene moieties into close proximity within the cavity. acs.org This pre-organization significantly enhances the photodimerization reaction. acs.org By modifying the cyclodextrin host, for example by adding caps (B75204) or charged groups, the stereochemical outcome of the dimerization can be precisely controlled. nankai.edu.cnacs.org

For example, using dicationically modified γ-CDs as hosts for the dianionic guest 2,6-anthracenedicarboxylate (AD) led to a high yield (up to 94%) and enantiomeric excess (-72% ee) of the anti-cyclodimer. nankai.edu.cn The improved performance compared to the monoanionic guest AC is attributed to stronger electrostatic interactions and steric hindrance within the host cavity. nankai.edu.cn Similarly, the rigidity of caps placed on the γ-CD rim critically controls the enantioselectivity, with a rigid biphenyl (B1667301) cap leading to the formation of the opposite enantiomer compared to more flexible caps. acs.org

The host-guest strategy can also be used to create photo-responsive polymers. An amphiphile containing anthracene can form a supramolecular polymer through host-guest interactions with γ-CD. researchgate.net Upon irradiation with UV light, the encapsulated anthracene units undergo [4+4] photocyclodimerization, converting the non-covalent supramolecular polymer into a stable, covalently linked polymer. researchgate.net

Template-Assisted Photodimerization

Template-assisted photodimerization uses a molecular template to bind two or more reactant molecules in a specific orientation, directing the formation of a single desired regio- and stereoisomer. rsc.org This approach can achieve exceptional selectivity that is difficult to obtain in conventional solution-phase reactions. acs.org

Significant success has been achieved using chiral templates based on amidine-carboxylate salt bridges. acs.orgnih.gov In one study, an achiral carboxylic acid monomer with a prochiral 2-substituted anthracene unit was photodimerized in the presence of various optically active amidine dimer templates. acs.org The structure of the template's linker (e.g., p-phenylene vs. amide) was found to be crucial in determining the product distribution. acs.orgnih.gov Templates with p-phenylene linkers almost exclusively produced the chiral syn-HT and anti-HH dimers. acs.orgnih.gov

The reaction temperature also played a critical role, allowing for the tuning of product ratios and enantiomeric excess (ee). For one p-phenylene-linked template, decreasing the temperature from 25 °C to -50 °C dramatically increased the formation of the anti-HH dimer and boosted its enantiomeric excess to -86% ee. acs.orgnih.gov A temperature-dependent inversion of chirality was even observed for one chiral template, with the ee of the anti-HH dimer switching from +22% at 50 °C to -86% at -50 °C. nih.gov

Templates can also dramatically accelerate the reaction. The photodimerization of mono- and di-9-phenylethynylanthracene-bound monomers was accelerated 30- to 61-fold in the presence of a complementary amidine dimer template. rsc.org The template also suppressed an unwanted photooxidation side reaction. rsc.org Similarly, bispyridinio-appended γ-cyclodextrins have been used as templates to control the stereoselectivity of the photodimerization of 2-anthracenecarboxylate, increasing the relative yield of the anti-HH isomer and boosting the optical yields more than 10-fold compared to using unmodified γ-CD. nih.gov

Template/Host SystemAnthracene DerivativeKey FindingOutcomeReference
Chiral Amidine Dimer Templatem-Terphenyl-based carboxylic acid with 2-substituted anthraceneLinker structure and temperature control selectivityUp to -88% ee for anti-HH dimer at -50 °C acs.orgnih.gov
Complementary Amidine Dimer TemplateCarboxylic acid with 9-phenylethynylanthraceneTemplate accelerates reaction and suppresses side products30- to 61-fold rate acceleration rsc.org
Bispyridinio-appended γ-Cyclodextrin2-AnthracenecarboxylateTemplate increases yield and stereoselectivity1.8-fold increase in anti-HH isomer yield nih.gov
Dicationic γ-Cyclodextrin2,6-AnthracenedicarboxylateEnhanced electrostatic interactions improve selectivityanti-dimer in 94% yield and -72% ee nankai.edu.cn
Biphenyl-capped γ-Cyclodextrin2-Anthracenecarboxylic acidRigid cap inverts enantioselectivity-58% ee for syn-HT dimer acs.org

Reversibility and Photo Switching Characteristics of Anthracene Photodimers

Reversible Photocycloaddition-Cycloreversion Cycles of Anthracene (B1667546) Systems

The hallmark of anthracene photochemistry is the reversible [4+4] cycloaddition reaction. researchgate.net Upon irradiation with ultraviolet (UV) light, typically at wavelengths greater than 300 nm, two anthracene molecules align in a face-to-face orientation and form a covalently bonded dimer. researchgate.netsemanticscholar.orgrsc.org This process leads to a significant change in the electronic structure, as the extended π-system of the anthracene monomers is disrupted. researchgate.net The resulting photodimer lacks the characteristic absorption of the monomer in the 300-400 nm range. researchgate.net

The reverse reaction, known as cycloreversion or de-dimerization, can be triggered by exposing the photodimer to shorter wavelength UV light (typically <300 nm) or by heating. researchgate.netsemanticscholar.org This process regenerates the original anthracene monomers, restoring their aromaticity and characteristic UV absorption. This cyclical process of dimerization and cycloreversion can often be repeated multiple times, although factors like photodegradation can limit the number of cycles. rsc.org The efficiency of these cycles is influenced by the substitution pattern on the anthracene core and the surrounding environment, such as the solvent or polymer matrix. researchgate.net

The reversible nature of this reaction has been harnessed in various systems. For instance, anthracene-modified DNA strands exhibit reversible light-induced intramolecular photodimerization. acs.orgnih.govnih.gov The formation of the photodimer within the DNA structure can significantly alter its binding affinity for a complementary strand, demonstrating photocontrolled binding. acs.orgnih.govnih.gov Similarly, incorporating anthracene moieties into polymer backbones allows for the creation of photo-reversible cross-linked networks. These networks can be "healed" by first inducing cycloreversion to break the cross-links and then promoting photodimerization to reform them. rsc.org

Strategies for Photodimer Cleavage

The cleavage of anthracene photodimers back to their constituent monomers is a critical step in the reversible photocycloaddition-cycloreversion cycle. This process, also known as cycloreversion or de-dimerization, can be initiated through several external stimuli, providing a means to control the properties of anthracene-based materials. The primary methods for inducing cleavage are photo-irradiation, thermal heating, and mechanical force.

The most common method for cleaving anthracene photodimers is through irradiation with short-wavelength UV light, typically below 300 nm. researchgate.netsemanticscholar.orgnih.gov This process is the reverse of the photodimerization reaction and relies on the absorption of a photon by the photodimer, leading to an excited state that subsequently dissociates into two ground-state anthracene monomers. optica.org The quantum efficiency of this photocleavage can be quite high, often in the range of 30-100%. optica.org

The choice of wavelength is crucial for selectively inducing either dimerization or cleavage. While longer wavelength UV light (>300 nm) favors the formation of the dimer, shorter wavelengths provide the necessary energy to break the newly formed sigma bonds in the dimer. researchgate.netnih.gov This wavelength-dependent control allows for a "write-read-erase" capability in potential data storage applications.

ProcessWavelength (nm)Outcome
Photodimerization> 300Formation of Anthracene Photodimer
Photo-Induced De-dimerization< 300Cleavage of Photodimer to Monomers

In addition to light, heat can also be used to induce the cycloreversion of anthracene photodimers. researchgate.netrsc.org This thermally induced de-dimerization is a clean and often quantitative process, making it an attractive alternative to photocleavage, especially in bulk materials where light penetration can be limited. acs.org The temperature required for thermal scission varies depending on the substituents on the anthracene ring, typically ranging from 90°C to over 200°C. researchgate.net

The kinetics of thermal dissociation have been studied in both solution and the condensed state. rsc.org In the solid state, the crystallinity of the photodimers can stabilize them, leading to slower initial dissociation rates compared to the molten state. rsc.org As the dimer dissociates, the resulting monomers can act as a solvent for the remaining dimer, leading to a change in the reaction rate. rsc.org

This thermal reversibility has been exploited in the development of self-healing polymers and re-mendable materials. scispace.com For example, polysiloxanes with pendant anthracene groups can be cross-linked via UV irradiation and subsequently de-cross-linked by heating, allowing for the material to be reshaped or repaired. rsc.org

Anthracene DerivativeDissociation Temperature (°C)Reference
9-Substituted Anthracene Dimers90 - 200 researchgate.net
Polysiloxanes with Pendant Anthracenyl Groups120 researchgate.net
Dysprosium–anthracene complexes>160 rsc.org

A more recent and less common method for triggering the cleavage of anthracene photodimers is through the application of mechanical force. researchgate.net This phenomenon, known as mechanochemistry, involves the use of mechanical energy to drive chemical reactions. In the context of anthracene photodimers, incorporating them as mechanophores into polymer chains allows for their selective cleavage when the material is subjected to stress, such as sonication or stretching.

The mechanical force applied to the polymer chain is concentrated on the specific chemical bonds of the mechanophore, leading to their scission. This targeted bond breaking can be used to create materials that change their properties, such as color or fluorescence, in response to mechanical damage, providing a visual indication of stress or failure. While still an emerging area, mechanically induced cyclo-reversion offers a unique way to control the chemical state of anthracene-based materials. researchgate.netsemanticscholar.org

Thermally Induced De-dimerization of Anthracene Photodimers

Gated Photochromism and Controllable Switching Mechanisms

The photochromic behavior of anthracene systems can be further controlled and refined through the concept of "gated photochromism". acs.orgnih.gov In a simple photochromic system, the switching between two states is solely controlled by light. However, in a gated system, an additional external input is required to either enable or disable the photochromic process. This provides a higher level of control and allows for the development of more complex molecular machinery and logic gates.

An excellent example of gated photochromism is observed in anthracene-modified DNA. acs.orgnih.govnih.gov When two anthracene units are incorporated into a single DNA strand, they can undergo intramolecular photodimerization upon UV irradiation. However, if this modified strand is first hybridized with its complementary strand to form a stable duplex, the anthracene units become constrained within the DNA structure. acs.orgnih.gov This pre-formation of the duplex can suppress or "gate" the photodimerization reaction. acs.orgnih.govacs.org The photochromic process can be switched back "on" by introducing a competing strand that disrupts the duplex, freeing the anthracene units to react. nih.gov

This "binding-controlled photochromism" demonstrates a dual-mode gated behavior where a binding event controls the photochemical reaction. acs.orgnih.gov This principle can be extended to other systems where the local environment or the presence of specific chemical species can be used to modulate the photo-switching characteristics of anthracene photodimers, opening up possibilities for creating highly specific sensors and responsive materials.

Advanced Methodologies for Characterization and Study of Anthracene Photodimers

Spectroscopic Characterization Techniques

Spectroscopy plays a pivotal role in the characterization of anthracene (B1667546) photodimers, offering insights into their electronic and structural properties. A combination of techniques is often employed to gain a complete picture of these fascinating molecules. tandfonline.comresearchgate.net

UV-Visible Absorption Spectroscopy for Monitoring Dimerization

UV-Visible absorption spectroscopy is a fundamental tool for monitoring the photodimerization of anthracene and its derivatives. plos.orgrsc.org The process is characterized by significant changes in the electronic absorption spectrum. Anthracene monomers exhibit a well-defined absorption spectrum in the UV region, typically between 300 and 400 nm, which corresponds to π-π* transitions within the aromatic system. plos.orgnih.gov Upon photodimerization, the extended π-conjugation of the anthracene molecule is disrupted. This loss of conjugation leads to a dramatic decrease in the absorbance in this region, as the resulting photodimer has a much weaker absorption in the same wavelength range. tandfonline.comrsc.org

This spectral change provides a convenient method to monitor the progress of the dimerization reaction in real-time. By tracking the decrease in the characteristic absorbance of the anthracene monomer at a specific wavelength, the kinetics of the photodimerization can be determined. plos.orgnih.gov For instance, studies have successfully used UV-Vis spectroscopy to monitor the photodimerization of polyanthracene and thioxanthone-anthracene, observing the disappearance of the monomer's absorption peaks as the reaction proceeds. tandfonline.complos.org The rate of dimer formation can be quantified by analyzing the change in absorbance over time, often fitting the data to a kinetic model. nih.gov

CompoundMonomer Absorption Maxima (nm)Dimer AbsorptionReference
Anthracene330-390Weak plos.org
Polyanthracene262, 356Decrease in absorbance upon dimerization plos.orgnih.gov
Thioxanthone-anthracene~380 (anthracene moiety)Appearance of thioxanthone absorption at 380 nm tandfonline.com
2,6-Anthracenedicarboxylate (AD)320-420Shift to 420-450 nm upon complexation nankai.edu.cn

Fluorescence and Phosphorescence Spectroscopy for Excited State Analysis

Fluorescence and phosphorescence spectroscopy are powerful techniques for probing the excited states involved in the photodimerization process and characterizing the resulting dimers. Anthracene itself is highly fluorescent, emitting light upon relaxation from its excited singlet state. However, the photodimer is typically non-fluorescent or weakly fluorescent due to the loss of the extensive aromatic system. tandfonline.comtandfonline.com This quenching of fluorescence upon dimerization serves as another indicator of the reaction's progress.

The study of excimer formation, a transient excited-state complex formed between an excited monomer and a ground-state monomer, is crucial for understanding the photodimerization mechanism. Excimer fluorescence is often observed as a broad, structureless, and red-shifted emission compared to the monomer fluorescence. This excimer is considered a key intermediate on the pathway to the stable photodimer. tandfonline.com

Phosphorescence spectroscopy, which probes the triplet excited state, can also provide valuable information. For certain anthracene derivatives, the photodimerization can proceed through the triplet state. Furthermore, in cases where the photodimer contains a phosphorescent moiety, its phosphorescence spectrum can be used for characterization. For example, the photodimer of thioxanthone-anthracene (diTX-A) exhibits a phosphorescence emission spectrum similar to thioxanthone, confirming the dimerization and the retention of the thioxanthone chromophore. tandfonline.comtandfonline.com

TechniqueObservation on DimerizationSignificanceReference
FluorescenceQuenching of monomer fluorescenceConfirms loss of anthracene's conjugated system tandfonline.com
FluorescenceExcimer emissionIdentifies key reaction intermediate tandfonline.com
PhosphorescenceAppearance of new phosphorescenceCharacterizes the structure of the dimer tandfonline.comtandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of anthracene photodimers. mdpi.comacdlabs.com Both ¹H and ¹³C NMR provide detailed information about the connectivity and stereochemistry of the dimer.

Upon photodimerization, the ¹H NMR spectrum undergoes characteristic changes. The aromatic protons of the anthracene monomer, which typically resonate in the region of 7.0-8.5 ppm, are shifted upfield in the dimer. mdpi.comacs.org The most significant change is the appearance of new signals corresponding to the bridgehead protons (at the 9 and 10 positions) of the newly formed cyclobutane-like ring. These protons typically appear as singlets or multiplets in the range of 4.0-5.0 ppm, providing direct evidence of dimer formation. tandfonline.commdpi.com For instance, the bridgehead protons of the anthracene dimer have been observed at approximately 4.55 ppm. mdpi.com

¹³C NMR spectroscopy complements the proton data by showing the disappearance of signals for the C9 and C10 carbons of the monomer and the appearance of new aliphatic carbon signals for the bridgehead carbons in the dimer. uniroma3.it Furthermore, advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the complete connectivity of the photodimer, confirming the head-to-head or head-to-tail arrangement of the anthracene units. uniroma3.itnih.gov NMR is also instrumental in studying the kinetics of photodimerization in solution by monitoring the relative integrals of monomer and dimer signals over time. mdpi.com

NucleusMonomer Chemical Shift (ppm)Dimer Chemical Shift (ppm)Reference
¹H (Aromatic)7.0 - 8.5~6.8 - 7.8 mdpi.com
¹H (Bridgehead)N/A~4.0 - 5.0 tandfonline.commdpi.com
¹³C (C9, C10)Aromatic regionAliphatic region uniroma3.it

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying changes in functional groups during the photodimerization of anthracene and its derivatives. researchgate.netcdnsciencepub.com While the IR spectrum of an alkane is relatively simple, the transformation from an aromatic to a more aliphatic structure upon dimerization leads to noticeable spectral changes. libretexts.org

The most significant changes in the IR spectrum upon photodimerization include the appearance of new C-H stretching vibrations corresponding to the sp³-hybridized carbons of the newly formed central ring. oup.com For example, the photodimer of thioxanthone-anthracene shows the appearance of an aliphatic C-H stretching peak at 2934 cm⁻¹, which is absent in the monomer. tandfonline.com Additionally, changes in the out-of-plane C-H bending vibrations of the aromatic rings can be observed. researchgate.net

For substituted anthracenes, IR spectroscopy can monitor changes in the vibrational frequencies of the substituent groups. For instance, in the photodimerization of diaza3.3anthracenophanes, IR spectroscopy was used to follow the thermal reversion of the photodimer back to the monomer by observing changes in the absorbance at specific wavenumbers. oup.com Temperature-controlled, time-resolved FTIR spectroscopy has been effectively used to determine the reaction progress of the thermal dissociation of anthracene photodimers. rsc.org

Vibrational ModeMonomer (cm⁻¹)Dimer (cm⁻¹)SignificanceReference
Aromatic C-H Stretch~3030DiminishedLoss of aromaticity tandfonline.com
Aliphatic C-H StretchAbsent~2934Formation of new C-C single bonds tandfonline.com
C=O Stretch (in derivatives)VariesShiftedChange in chemical environment tandfonline.com

Circular Dichroism (CD) Spectroscopy for Chiral Photodimers

Circular Dichroism (CD) spectroscopy is a specialized technique that is essential for the characterization of chiral anthracene photodimers. acs.orgnih.gov When the photodimerization of substituted anthracenes leads to the formation of chiral isomers, CD spectroscopy can be used to determine the enantiomeric excess and the absolute configuration of the products. acs.orgrsc.org

The CD spectrum of a chiral molecule is its differential absorption of left and right circularly polarized light. Chiral anthracene photodimers often exhibit characteristic CD signals, known as Cotton effects, which can be positive or negative depending on the stereochemistry. acs.org For example, the photodimerization of 2-anthracenecarboxylic acid can yield chiral syn-HT and anti-HH isomers, each with a unique CD spectrum. acs.org

By comparing the experimental CD spectra with theoretical spectra calculated using methods like time-dependent density functional theory (TD-DFT), the absolute configuration of the chiral photodimers can be unambiguously determined. acs.org This combined experimental and theoretical approach has been successfully used to assign the absolute configurations of chiral photodimers of 2,6-anthracenedicarboxylic acid and 2-anthracenecarboxylic acid. acs.org CD spectroscopy is also a powerful tool for studying supramolecular photochirogenesis, where a chiral host molecule directs the stereochemical outcome of the photodimerization. nankai.edu.cnd-nb.info

Diffraction and Imaging Techniques

Diffraction and imaging techniques provide direct visualization of the three-dimensional structure of anthracene photodimers and their arrangement in the solid state.

In situ studies using techniques like electron microscopy can monitor the photodimerization process in real-time within a single crystal. royalsocietypublishing.org These studies have shown that the photodimer forms as small crystallites within the monomer crystal, with specific crystallographic orientations relative to the parent lattice. royalsocietypublishing.org Advanced techniques like time-resolved X-ray diffraction allow for the study of the structural changes that occur during the photoreaction, providing insights into the reaction mechanism. numberanalytics.com

Mass Spectrometry (MS) for Product Identification

Mass spectrometry is a fundamental technique for the identification and confirmation of anthracene photodimerization products. Following photoreaction, MS analysis is used to determine the molecular weight of the resulting species. A key indicator of intramolecular photodimerization is that the major photoproduct will have a mass identical to that of the starting monomer. nih.gov

For example, in studies involving anthracene-modified DNA, electrospray ionization mass spectrometry (ESI-MS) was used to characterize the purified photoproducts. The analysis confirmed the formation of an intramolecular photodimer by showing no change in the mass-to-charge ratio of the doubly tagged DNA strands after irradiation. nih.gov Similarly, in the photooxidation of various anthracene derivatives, a mass spectrometer was used to identify the products formed. cdnsciencepub.com The technique is often used in conjunction with separation methods like High-Performance Liquid Chromatography (HPLC), which first isolates the photoproducts before they are introduced into the mass spectrometer. nih.gov

Photoionization Mass Spectrometry for Cluster Analysis

Photoionization Mass Spectrometry (PIMS), particularly using tunable vacuum ultraviolet (VUV) synchrotron radiation, is a sophisticated method used to study clusters of anthracene and its photodimers with other molecules, such as water. osti.govresearchgate.net This technique allows for the investigation of intermolecular forces and the structural changes that occur upon ionization. osti.govosti.gov

In a study of small anthracene-water clusters, molecular beam VUV-PIMS was employed. osti.govrsc.org The mass spectra recorded the anthracene monomer at 178 amu and the dimer at 356 amu. rsc.org The experiment could detect clusters of the dimer with up to four water molecules attached. rsc.org By analyzing the photoionization efficiency curves, researchers can gain insight into the structures of these clusters. For instance, the structural loss observed in these curves when water is added suggests that various isomers are generated. osti.govresearchgate.net Theoretical calculations complementing these experiments indicate that water tends to remain clustered rather than dispersing around the polycyclic aromatic hydrocarbon. osti.gov

Real-time Monitoring Techniques for Photodimerization Processes

Understanding the kinetics and mechanism of photodimerization requires techniques that can monitor the reaction as it occurs.

One powerful method is Nuclear Magnetic Resonance (NMR) spectroscopy . Time-resolved NMR studies have been successfully employed to investigate the photodimerization of anthracene and its derivatives in solution. mdpi.comnih.gov By acquiring spectra at successive time points during UV illumination, researchers can track the decrease in monomer concentration and the corresponding increase in dimer concentration. mdpi.comnih.govresearchgate.net This allows for the calculation of kinetic constants for the formation of different products, such as homo-dimers (AA, BB) and hetero-dimers (AB) in mixtures. mdpi.comnih.gov For example, a study on a mixture of anthracene (A) and 9-bromoanthracene (B49045) (B) used this approach to determine the relative reactivity and kinetic constants for all possible dimerization reactions under identical conditions. mdpi.com

Another significant technique is temperature-controlled, time-resolved Fourier Transform Infrared (FTIR) spectroscopy . This method is particularly useful for studying reactions in the condensed state. rsc.org It was used to accurately evaluate the chemical reaction kinetics of the thermal dissociation of anthracene photodimers, the reverse of the formation reaction. rsc.org By monitoring changes in the vibrational spectra over time, the reaction progress can be determined, providing crucial data for kinetic modeling. rsc.org

Raman microscopy has also been utilized to study the photodimerization of 9-cyanoanthracene in the solid state by analyzing the time evolution of molecular and lattice phonon spectra. acs.org

Table 2: Kinetic Data for the Photodimerization of Anthracene (A) and 9-Bromoanthracene (B)

This table presents kinetic constants derived from real-time NMR monitoring of the photodimerization process in CD₂Cl₂. The values illustrate the relative reaction rates under different conditions. mdpi.com

SampleKinetic ConstantValue (10⁻³ M⁻¹s⁻¹)Description
Anthracene (A) onlyk_A1.83Dimerization of A in a separate sample
9-Bromoanthracene (B) onlyk_B0.18Dimerization of B in a separate sample
Mixture (A + B)k_A0.73Dimerization of A in the mixture
Mixture (A + B)k_B0.35Dimerization of B in the mixture
Mixture (A + B)k_AB0.81Formation of the mixed dimer AB

Applications and Functional Materials Derived from Anthracene Photodimerization

Photoresponsive Polymer Systems and Networks

The incorporation of anthracene (B1667546) moieties into polymer structures allows for the development of materials whose properties can be dynamically and reversibly altered by light. wiley.com This photoresponsiveness is the foundation for a variety of smart materials, including those that can be crosslinked, heal themselves, remember their shape, and form complex nanostructures on demand. wiley.comspecificpolymers.com

The photodimerization of anthracene serves as an efficient and reversible method for crosslinking polymer chains. specificpolymers.com Upon irradiation with UV-A light (typically >300 nm), pendant anthracene groups on adjacent polymer chains undergo cycloaddition, forming covalent crosslinks (dimers) and transforming a viscous liquid or a soft material into a more rigid, crosslinked network. rsc.orgrsc.org This process can significantly enhance the thermomechanical properties of the polymer. wiley.comspecificpolymers.com The crosslinking is reversible; irradiation with shorter wavelength UV-C light (<300 nm) or the application of heat can cleave the anthracene dimers, breaking the crosslinks and returning the material to its original state. wiley.comrsc.orgplos.org

This technology has been applied to various polymer systems. For instance, anthracene-functionalized polyurethanes (PU) can be transformed from prepolymers into a crosslinked network through anthracene dimerization under UV light. rsc.org Similarly, polymeric ionic liquids (PILs) have been converted from viscous liquids into soft solids upon photocrosslinking, without negatively impacting their ionic conductivity. rsc.org Generic crosslinkers, such as polyethylene (B3416737) glycol-anthracene macromolecules, have been developed to graft onto various hydrophilic polymers like hyaluronate and alginate, introducing photoresponsive crosslinking capabilities. nih.gov

Polymer SystemCrosslinking StimulusCleavage StimulusApplication/Outcome
Anthracene-functionalized Polyurethanes (PU)UV light (>300 nm)Heat or UV light (<300 nm)Formation of a crosslinked network from prepolymers. specificpolymers.comrsc.org
Polymeric Ionic Liquids (PILs)UV light (365 nm)N/AConversion from viscous liquid to soft solid with retained ionic conductivity. rsc.org
Hyaluronate and Alginate HydrogelsUV light (365 nm)UV light (<300 nm)Controllable drug delivery through light-induced changes in crosslinking density. nih.govmcmaster.ca
Anthracene-functionalized Cyclopentene PolymersUV-A lightUV-C light or HeatTransformation of supramolecular cross-linkages to stronger covalent ones. wiley.com

The reversibility of anthracene photodimerization is a key principle in the design of intrinsic self-healing materials. rsc.org When a polymer network crosslinked by anthracene dimers is damaged, the reversible nature of these crosslinks can be exploited to repair the material. rsc.orgacs.org The healing process typically involves two steps: first, the damaged area is irradiated with short-wavelength UV light (e.g., 254 nm) to cleave the anthracene dimers, which de-crosslinks the polymer network. rsc.orgrsc.org This reduces the local viscosity and allows polymer chains to diffuse across the damaged interface. rsc.orgrsc.org Second, subsequent irradiation with longer-wavelength UV light (e.g., 365 nm) re-forms the dimer crosslinks, restoring the network's integrity and mechanical properties. rsc.orgrsc.org

Researchers have successfully created self-healing epoxy resins and silicone coatings using this mechanism. rsc.orgnih.gov An epoxy resin incorporating an anthracene-based curing agent demonstrated the ability to repair electrical tree damage, a common failure mode in insulating materials. rsc.orgrsc.org After being damaged, the material was de-crosslinked with 254 nm UV light, allowing molecular chains to fill the damaged channels, and then re-crosslinked with 365 nm UV light to restore its mechanical and electrical strength. rsc.org Similarly, a tough silicone coating was developed that exhibited autonomous self-healing at 30°C and could be reprocessed with over 83% retention of its initial performance. nih.govwiley.com

Table: Performance of Anthracene-Based Self-Healing Polymers

Polymer Type Healing Stimuli Healing Outcome Reference
Epoxy Resin (ISEP-RAP) 1. 254 nm UV + 80°C Heat2. 365 nm UV Repeatable, high-efficiency repair of scratches and electrical tree damage. rsc.orgrsc.org
Silicone Coating (P₂₀₀₀E₂₀) Autonomous at 30°C Exceptional toughness and >83% retention of mechanical/adhesive properties after 30 cycles. nih.govwiley.com

Shape-memory polymers (SMPs) are smart materials that can be programmed to hold a temporary shape and then recover their original, permanent shape upon exposure to a specific stimulus. The reversible photodimerization of anthracene provides an effective mechanism for creating and controlling shape-memory effects with light. wiley.comosti.gov

In these systems, the permanent shape is typically fixed by a conventional, stable polymer network. A temporary shape can be set by deforming the material and then creating additional, reversible crosslinks via anthracene photodimerization under UV light (e.g., 365 nm). wiley.com These photo-formed crosslinks lock the temporary shape in place. The original shape can then be recovered by exposing the material to a stimulus that cleaves the anthracene dimers, such as short-wavelength UV light (e.g., 254 nm) or heat, which releases the strain stored in the network. wiley.comrsc.org

For example, a polyurethane with pendant anthracene groups was designed where the permanent shape could be fixed by the photodimerization of these groups. wiley.com De-crosslinking could be achieved by heating the material above 150°C. wiley.com In another study, epoxy elastomers were synthesized where 365 nm UV light created additional crosslinks to fix a temporary shape, which could then be recovered upon cleavage of the dimers. osti.gov This approach allows for reconfigurable shape-memory behavior, where the permanent shape itself can be altered. wiley.com

Anthracene photodimerization offers a precise method for controlling the folding of individual polymer chains into well-defined single-chain nanoparticles (SCNPs). mdpi.com This "single-chain technology" involves decorating a linear polymer with photoreactive anthracene units. nih.gov When a dilute solution of this polymer is irradiated with the appropriate wavelength of light (e.g., UV or visible light), intramolecular [4+4] cycloaddition occurs between the pendant anthracene groups. mdpi.comnih.gov This intrachain crosslinking causes the polymer chain to collapse and fold into a discrete, compact nanoparticle, often with a size in the sub-20 nm range. researchgate.net

The process is highly controllable; the extent of the photochemical reaction, and thus the final structure of the nanoparticle, can be managed by adjusting the irradiation time, intensity, and wavelength. mdpi.com This technique has been used to create complex polymer architectures. For instance, researchers have demonstrated wavelength-selective folding by using polymers containing both anthracene and styrylpyrene units; violet light (415 nm) selectively triggers anthracene dimerization, while blue light (470 nm) triggers the cycloaddition of styrylpyrene, allowing for stepwise, orthogonal folding. nih.gov This level of control is crucial for applications in fields like catalysis and nanomedicine, where precise nanoparticle structure is required. mdpi.comnih.gov

The light-induced dimerization of anthracene can be used to reversibly alter the chemical and physical properties of a surface. nih.gov When a surface is modified with anthracene-containing molecules, irradiation can switch the anthracene units between their monomeric and dimeric states. These two states often possess different properties, such as fluorescence and adhesion. researchgate.net The anthracene monomer is typically fluorescent, while the non-conjugated dimer is not. researchgate.net This change in fluorescence provides a basis for creating rewritable patterns and photopatternable surfaces. researchgate.netresearchgate.net

This principle has been used to create surfaces where information can be written with one wavelength of light and erased with another. researchgate.net For example, by functionalizing anthracene with a triazole substituent, the dimerization wavelength can be shifted into the visible light region, making the process more biocompatible for applications like guiding cell adhesion. nih.govresearchgate.net Furthermore, the change in crosslinking density at the surface can modulate adhesion. A silicone network incorporating anthracene demonstrated UV-switchable adhesion with over 95% reversibility; irradiation at 365 nm increased crosslink density and shear strength, while 254 nm light reversed the effect. nih.govwiley.com

Controlled Folding of Single-Chain Polymer Nanoparticles

Molecular Photoswitches and Data Storage Materials

At the molecular level, the reversible photodimerization of anthracene represents a binary switch, with the monomer and dimer acting as the "0" and "1" states. acs.orgnih.gov This characteristic, combined with distinct spectroscopic signatures for each state, makes anthracene derivatives promising candidates for molecular photoswitches and high-density data storage. wiley.comcapes.gov.brrsc.org The monomer state typically exhibits strong UV absorption and fluorescence, whereas the dimer is non-fluorescent and absorbs at different wavelengths. researchgate.net

This photoswitching behavior has been exploited by confining anthracene molecules within the pores of a metal-organic framework (MOF), specifically ZIF-8. researchgate.netwiley.com Inside the MOF, the anthracene molecules are pre-organized in a way that facilitates photodimerization upon UV irradiation. researchgate.net This confinement leads to a reversible photoswitching of the material's fluorescence emission from yellow (excimer emission from monomer pairs) to purple (monomer emission from remaining, sterically hindered molecules). researchgate.netnih.govwiley.com This system was used to create photopatternable and erasable surfaces, demonstrating its potential for applications in secure data storage and product authentication. researchgate.netwiley.com The ability to write, read, and erase information using light at the molecular or nanoscale opens up possibilities for developing advanced optical memory devices. capes.gov.brrsc.org

Photochromic Substrates for Three-Dimensional Memory Systems

The photochromic nature of the anthracene monomer-dimer system makes it a candidate for three-dimensional (3D) optical data storage. capes.gov.brrsc.orgcapes.gov.br The principle of this application lies in the ability to switch between two distinct chemical states (monomer and dimer) using light, where each state represents a bit of information ("0" or "1"). The monomeric form of anthracene is fluorescent and absorbs UV light, while its photodimer is non-fluorescent and has a different absorption spectrum. tandfonline.com

Data can be "written" in a 3D matrix, such as a polymer containing anthracene derivatives, by focusing a laser beam to a specific point. The laser induces the photodimerization of anthracene at that focal point, changing the local optical properties. capes.gov.brresearchgate.net The information can then be "read" by detecting the fluorescence or change in absorption. The stored information can be "erased" by exposing the material to a different wavelength of light (typically shorter wavelength UV) or heat, which cleaves the photodimer and regenerates the original anthracene monomers. rsc.org This reversibility allows for the development of rewritable memory materials. tandfonline.com

Light-Activated Molecular and Supramolecular Systems

The profound structural change that occurs during anthracene photodimerization provides a powerful tool for controlling molecular and supramolecular structures and functions with light. nih.govacs.org This approach is particularly appealing for regulating biological processes or creating dynamic nanoscale devices. nih.govacs.org

A notable example involves the integration of anthracene into biomolecules like DNA. nih.gov When two anthracene groups are appended to a single oligonucleotide strand, they can undergo intramolecular photodimerization upon irradiation. nih.govacs.org This dimerization causes a significant structural distortion, which can hinder or even prevent the hybridization of the modified strand with its complementary DNA strand. nih.govacs.org This process allows for the photoswitching of DNA binding. The stability of the resulting DNA duplexes can be modulated by light, with significant changes in the melting temperature (Tm) observed between the monomer and dimer states. nih.govacs.org

This light-triggered control extends to peptide systems as well. By incorporating anthracene into peptide sequences, light can be used to induce specific crosslinks between two peptide subunits. bham.ac.uk This dimerization can be templated by a target molecule, such as a specific DNA sequence, making the process highly selective and controllable. bham.ac.uk In supramolecular chemistry, anthracene photodimerization can be used to regulate the assembly and disassembly of larger structures, control host-guest recognition, and modulate the luminescent properties of the system for applications in smart materials and sensors. nankai.edu.cn

Molecular Solar Thermal (MOST) Energy Storage Systems

Anthracene photodimerization has been explored for applications in Molecular Solar Thermal (MOST) energy storage systems. rsc.orgchalmers.se These systems capture solar energy, store it in the chemical bonds of a metastable photoisomer, and release it on demand as heat. rsc.orgchalmers.senih.govacs.org Although the photodimerization of anthracene was suggested for solar energy storage over a century ago, its practical application has been limited by challenges such as poor energy storage density in simple systems and photooxidation. chalmers.senih.gov

Design Principles for Anthracene-Based Energy Storage

The successful exploitation of anthracene photodimerization for MOST applications hinges on molecular design to overcome its inherent limitations. nih.govacs.orgx-mol.com A key principle is to link two anthracene moieties together, which addresses issues of diffusion-controlled reactions and allows for tuning of the system's properties. rsc.orgacs.org

One effective design involves creating n.nbis-anthracene cyclophanes, where two anthracene units are connected by alkyl linkers. nih.govacs.orgx-mol.comacs.org In these systems, the stored energy is largely attributed to the mechanical strain introduced into the alkyl linker rings upon photoisomerization to the dimer form. nih.govacs.orgacs.org Theoretical studies show that by varying the length of the alkyl chains (n > 3), the gravimetric energy storage density can be made comparable to other leading MOST candidates. nih.govacs.orgacs.org

Another strategy involves linking two anthracene moieties via an aryl bridge, creating compounds like ortho-dianthrylbenzenes. rsc.orgrsc.org This approach helps to mitigate photooxidation and improve photodimerization efficiency. rsc.org The introduction of electron-donating or electron-accepting substituent groups on the anthracene framework is another critical design element. These groups can be used to fine-tune the absorption spectrum, the quantum yield of dimerization, the amount of stored energy, and the half-life of the photodimer, which dictates the energy storage time. rsc.orgrsc.org

Evaluation of Solar Energy Storage Efficiency

Compound TypeQuantum Yield (Φ)Energy Storage Density (ρstorage)Storage Half-Life (t1/2)Solar Energy Storage Efficiency (ηMOST)Source
ortho-dianthrylbenzenes11.5% - 16%0.14 - 0.2 MJ kg⁻¹9 - 37 years0.38% - 0.66% rsc.orgrsc.org
Anthracene (Concentration Dependent)~0.12 (low conc.) to ~0.3 (high conc.)N/AN/AN/A acs.org
[n.n]bis-anthracene cyclophanes (n>3)N/AComparable to other MOST candidatesN/AN/A nih.govacs.org

This table presents data from various studies on anthracene-based MOST systems. "N/A" indicates that specific quantitative data was not provided in the cited sources.

Photoinitiators for Polymerization Processes

Anthracene and its derivatives are utilized as photoinitiators for polymerization, leveraging their [4+4] photodimerization capability. rsc.orgresearchgate.net Photopolymerization is a process where light is used to initiate a chain reaction that transforms liquid monomers into a solid polymer. nih.gov Anthracene-based systems are of growing interest, particularly for visible-light-induced polymerization which uses energy-saving light sources like LEDs. researchgate.netresearchgate.net

The photodimerization process itself can drive polymerization when molecules containing two or more anthracene units are linked together. rsc.orgresearchgate.net A well-studied example is thioxanthone–anthracene (TX-A), a molecule that combines a photosensitizing group (thioxanthone) with a photo-reactive group (anthracene). tandfonline.comtandfonline.com Upon irradiation, TX-A can initiate free radical polymerization. tandfonline.comtandfonline.com The photodimer of TX-A can also be formed, which has a different absorption spectrum. tandfonline.com This dimer can be reversed back to the monomer form by irradiating with a different wavelength or by heat, offering a degree of control over the initiation process. tandfonline.comtandfonline.com The mechanism of initiation by TX-A in the presence of air involves the generation of singlet oxygen, which reacts with the anthracene moiety to form an endoperoxide that subsequently generates initiating radicals. researchgate.net

Furthermore, the photodimer of a substituted anthracene, such as 9-bromoanthracene (B49045), can serve as an initiator for specific types of controlled polymerization, like atom transfer radical polymerization (ATRP). ossila.comresearchgate.net This demonstrates the versatility of the anthracene photodimer structure in initiating and controlling polymer formation.

Applications in Optoelectronic Materials and Devices

The unique photophysical properties of anthracene derivatives and their photodimers are harnessed in the development of materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs). ossila.comresearchgate.netresearchgate.net Anthracene is a classic blue-fluorescent material known for its high fluorescence quantum efficiency and good electron-transporting ability. researchgate.net

The reversible photodimerization of anthracene provides a mechanism for creating photoresponsive materials with tunable luminescent properties. rsc.org For example, polysiloxanes with pendant anthracene groups can be cross-linked into a network via the [4+4] photocycloaddition of the anthracene units upon UV irradiation. rsc.org This process changes the emission properties of the material. Such polymers can be coated onto LED cells to fabricate colorful light-emitting devices in an economical way. rsc.org The cross-linking is often reversible with heat, allowing for the material to be degraded and recovered. rsc.org

In the context of high-efficiency deep-blue OLEDs, anthracene derivatives are widely used as the emitting core. researchgate.net The performance of these devices is highly dependent on the molecular structure and packing of the emitter molecules in the solid state. researchgate.net The design of these molecules often aims to suppress intermolecular interactions and aggregation (such as dimer formation) that can quench fluorescence and reduce device efficiency. researchgate.net By attaching bulky side groups to the anthracene core, researchers can create rigid, sterically hindered molecules that remain isolated, leading to efficient deep-blue emission. researchgate.net The ability to control the aggregation and excited-state dynamics, which are fundamentally related to the potential for photodimerization, is crucial for advancing anthracene-based optoelectronic devices. researchgate.netmdpi.com

Computational and Theoretical Investigations of Anthracene Photodimerization

Quantum Chemical Calculations in Mechanistic Studies

Quantum chemical calculations are indispensable tools for elucidating the intricate details of the anthracene (B1667546) photodimerization mechanism. They provide a molecular-level picture of the electronic and geometric changes that occur as two anthracene molecules approach, interact, and form a covalent dimer. These methods have been applied to study the electronic structure of the monomer, the dimer, and various intermediate structures. researchgate.net

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying large molecular systems like the anthracene dimer due to its favorable balance of accuracy and computational cost. rsc.org DFT methods are widely used to optimize the geometries of reactants, products, and transition states, as well as to calculate reaction energies and activation barriers. researchgate.netaip.org

For instance, DFT calculations have been used to determine the potential barrier for anthracene dimerization, which was calculated to be approximately 55 kcal/mol, with the dissociation barrier being around 45 kcal/mol. researchgate.net DFT has also been instrumental in explaining the regioselectivity of photodimerization in substituted anthracenes. In studies of azaanthracenes, DFT calculations of the ground-state energies of the possible photodimer isomers were used to rationalize why certain isomers are preferentially formed. rsc.org However, it has been noted that relying solely on the ground-state energies of the final products can be an oversimplification, and a more detailed analysis of the reaction pathway is often necessary. rsc.org

Hybrid DFT functionals, which incorporate a portion of exact Hartree-Fock exchange, are frequently employed. aip.org Functionals like B3LYP, PBE0, and MPW1K have been benchmarked against higher-level methods for Diels-Alder reactions of aromatic systems, providing insights into their predictive capabilities for anthracene dimerization. aip.orgresearchgate.net For example, in the study of benzene (B151609) dimerization, PBE0 and MPW1K performed significantly better than B3LYP for calculating the reaction energy when compared to high-level CCSD(T) results. researchgate.net Time-dependent DFT (TD-DFT) is another crucial application, used in QM/MM (Quantum Mechanics/Molecular Mechanics) methods to calculate potential energy curves for the ground and excited states, helping to understand the dynamics of excimer formation within confined spaces. acs.org

Table 1: Selected Applications of DFT in Anthracene Photodimerization Studies
ApplicationSystem/FocusKey Finding/ObservationReference
Barrier CalculationAnthracene DimerizationThe potential barrier to dimerization is ~55 kcal/mol, and the dissociation barrier is ~45 kcal/mol. researchgate.net
Isomer StabilityN-methyl-1,8-diazaanthraceneRelative energies of photodimers in the ground state were calculated to assign anti-HT and syn-HT isomers. rsc.org
Reaction EnergeticsDiels-Alder Dimerization of BenzenePBE0 and MPW1K functionals provide better reaction energy predictions than B3LYP compared to CCSD(T) benchmarks. aip.orgresearchgate.net
Excited State DynamicsAnthracene in NanocavityQM/MM-TDDFT calculations supported a model of excimer formation involving at least one intermediate state. acs.org

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory and are often used as benchmarks. Second-order Møller-Plesset perturbation theory (MP2) is a common ab initio method that provides an alternative to DFT. researchgate.net However, standard MP2 has known limitations in describing van der Waals (dispersion) interactions and reaction thermochemistry accurately. rsc.orgresearchgate.net

The anthracene photodimerization potential energy surface presents a challenge for both DFT and standard wave function methods like MP2. researchgate.net This is particularly true for the photodimer product, which exhibits significant intramolecular strain. rsc.org To address the deficiencies of MP2, dispersion-corrected and spin-component-scaled variants have been developed, such as SCS-MP2D. rsc.orgresearchgate.net These improved methods replace the less reliable dispersion treatment in MP2 with a more robust model, leading to significantly better accuracy for intermolecular interactions, conformational energies, and reaction energies. rsc.org

For highly accurate energy calculations, coupled-cluster methods like CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) are often considered the "gold standard," although their computational cost limits their application to smaller systems or for single-point energy calculations on geometries optimized with other methods (e.g., CCSD(T)//B3LYP). researchgate.net Studies on benzene dimerization have shown that MP2 performs well for the Diels-Alder reaction energy, but it tends to underestimate reaction barriers. researchgate.net

Table 2: Comparison of Ab Initio and DFT Methods for Aromatic Dimerization
MethodStrengthsWeaknesses/ChallengesReference
MP2Computationally less expensive than higher-level ab initio methods; good for reaction energies in some cases.Known limitations for dispersion interactions and reaction thermochemistry; underestimates reaction barriers. rsc.orgaip.orgresearchgate.netresearchgate.net
SCS-MP2DDispersion-corrected; significantly improves upon MP2 for intermolecular interactions and reaction energies.Still relies on an empirical dispersion correction model. rsc.orgresearchgate.net
CCSD(T)Considered the "gold standard" for accuracy in energy calculations.High computational cost, limiting its use to smaller systems or single-point calculations. aip.orgresearchgate.net
DFT (various functionals)Good balance of cost and accuracy for large systems.Performance varies significantly with the choice of functional; may not accurately describe dispersion without corrections. aip.orgresearchgate.net

Density Functional Theory (DFT) Applications

Potential Energy Surface (PES) Analysis of Photodimerization

The potential energy surface (PES) provides a comprehensive map of the energy of a system as a function of its geometry. Analyzing the PES for anthracene photodimerization is crucial for understanding the reaction mechanism, identifying transition states, and predicting reaction outcomes. Theoretical calculations have been used to map the PES along the reaction coordinate, revealing the energetic landscape that connects the separated monomers to the final photodimer. researchgate.netrsc.org

The photodimerization of anthracene converts two non-covalently π-stacked molecules into a covalently linked "butterfly" photodimer. rsc.orgresearchgate.net Modeling the energy difference between these states is a significant challenge for electronic structure methods. researchgate.net Quantum chemical calculations, including QM/MM-TDDFT, have been employed to compute potential energy curves for both the ground and excited states of adjacent anthracene molecules. acs.org This approach is particularly valuable for studying photoreactions in complex environments, such as within a nanocavity, where it can support experimental findings by modeling the excited-state behavior. acs.org

PES analysis has also been applied to the retrocycloaddition reaction. For the isomerization of a bis-anthracene cyclophane, the reaction PES was computed by constrained energy minimization along the two breaking C-C bonds. acs.org This analysis helps to understand how factors like external pressure can alter the energy landscape and reduce the activation barrier. acs.org

Modeling of Electronic Structure and Through-Space Orbital Interactions

The formation of the anthracene photodimer involves significant changes in electronic structure as two aromatic π-systems are disrupted to form new sigma bonds. Computational modeling allows for a detailed examination of these changes. The electronic structure of the photodimer (di-paraanthracene) has been studied using UV photoelectron spectroscopy combined with quantum chemical calculations. researchgate.net

A key feature of the photodimer is the through-space orbital interaction between the two anthracene units, which are held in close proximity. researchgate.net Comparisons with 9,10-dihydroanthracene (B76342) show that the highest occupied molecular orbital (HOMO) ionization is shifted to a lower energy in the photodimer. This shift is a direct consequence of the through-space interaction between the two subunits. researchgate.net The magnitude of this interaction has been estimated to be around 0.85 eV. researchgate.net

In cyclic anthracene clusters, strong through-space interactions between the anthracene units lead to unique electronic properties, such as red-shifted absorption spectra compared to simpler derivatives. wiley.com Time-dependent DFT (TD-DFT) calculations have shown that these shifts originate from the decreased distance between the anthracene units, which affects the HOMO-LUMO gap. wiley.com

Theoretical Prediction of Reaction Pathways, Selectivity, and Isomers

Computational chemistry is a powerful tool for predicting the pathways of photochemical reactions and explaining the observed selectivity in the formation of different isomers. rsc.org For substituted or unsymmetrical anthracenes, photodimerization can lead to a mixture of products, including head-to-head (HH) and head-to-tail (HT) isomers, each of which can exist in syn and anti configurations. acs.org

Quantum chemical calculations can predict the relative stability of these various isomers. For example, in the photodimerization of azaanthracenes, calculations were used to evaluate the energies of all possible regiomers to understand the product distribution. rsc.org Similarly, for 9-anthracenecarboxylic acid, quantum chemical calculations suggested that the observed disorder in the crystal lattice during the photoreaction is caused by the formation of at least three different product configurations. acs.orgresearchgate.net

Theoretical models can also explain the factors that control selectivity. In the case of azaanthracenes, it was proposed that intermolecular cation-π interactions play a crucial role in the pre-orientation of the molecules before dimerization, leading to the selective formation of anti-HT dimers. acs.org Theoretical studies of Diels-Alder dimerizations of anthracene have identified nine possible stable dimers, with predicted reaction enthalpies ranging from exothermic to highly endothermic. aip.org These studies help to map out the complex landscape of possible reaction pathways and products. aip.org

Simulation of Confinement Effects on Anthracene Photoreactivity

The photoreactivity of anthracene can be dramatically altered when the reaction is carried out in a confined space, such as a crystal lattice, a polymer matrix, or a supramolecular host cavity. acs.org Computational simulations are essential for understanding how this confinement influences the reaction.

High pressure, a form of physical confinement, can significantly accelerate the retrocycloaddition of anthracene photodimers. acs.org Quantum chemical methods that incorporate the effect of pressure, such as the extreme pressure polarizable continuum model, have been used to elucidate the origin of this effect. The simulations show that confinement by the high-pressure medium deforms and destabilizes the photodimer structure, which in turn reduces the activation energy for C-C bond cleavage. acs.org

Confinement within a host molecule or nanocavity can also influence the reaction. acs.org Molecular dynamics simulations and QM/MM calculations have been used to study anthracene dimerization within a synthetic host. acs.org These studies revealed that confinement leads to an increase in the local concentration of anthracene molecules and that interactions with the host can pre-organize the reactants, increasing the dimerization rate and modulating regioselectivity. acs.orgacs.org Simulations can reveal how the confined space affects the conformation of the chromophore and its subsequent photophysical response. acs.org

Emerging Research Directions and Unexplored Avenues in Anthracene Photodimerization

Development of Novel Anthracene (B1667546) Derivatives for Enhanced Photoreactivity

A significant area of research is the rational design and synthesis of new anthracene derivatives with tailored photochemical properties. The goal is to enhance photoreactivity, shift the absorption wavelength, and control the reaction kinetics. The electronic and steric properties of substituents on the anthracene core have a marked influence on its photophysical behavior and dimerization efficiency. mdpi.comresearchgate.net

For instance, studies have shown that the photodimerization rate of 9-bromoanthracene (B49045) is approximately ten times slower than that of unsubstituted anthracene under the same conditions. mdpi.com Conversely, polymerizing anthracene can enhance its photoreactivity and extend it into the visible light spectrum. nih.gov Polyanthracene, for example, shows significantly more efficient photodimer formation at 381 nm compared to its monomer counterpart and continues to react at wavelengths where the monomer is inactive. nih.gov

The introduction of specific functional groups can also lead to different photochemical pathways. While many 9-substituted anthracenes undergo the typical [4+4] photodimerization, others can follow alternative reaction routes. escholarship.orgnih.gov For example, 9-methyl-10-nitroanthracene, upon irradiation, rearranges to form 9-methyl-9-nitrosoanthracen-10-one as the major product instead of a dimer. nih.gov The synthesis of anthracene derivatives functionalized with groups like boronic esters or dihydroxyls allows for their incorporation into polymer backbones, creating photo-crosslinkable materials. nih.gov

Research into 9-(10-)substituted anthracene derivatives has revealed that cucurbit[n]uril hosts can act as nanoreactors or catalysts, enhancing the photodimerization of certain derivatives with high yield and selectivity. rsc.org Furthermore, the development of 2- and 2,3-disubstituted anthracenes has been pursued to study the influence of substituent size on the diastereoselectivity of the photodimerization process. acs.org

Table 1: Photoreactivity of Selected Anthracene Derivatives
Anthracene DerivativeKey Feature/ModificationObserved Effect on PhotoreactivityReference
Anthracene (A)UnsubstitutedUndergoes photodimerization with a kinetic constant of 2.8 × 10⁻³ s⁻¹. mdpi.com mdpi.com
9-Bromoanthracene (B)Electron-withdrawing bromo group at C9Photodimerization is ~10 times slower than anthracene (kinetic constant of 2.6 × 10⁻⁴ s⁻¹). mdpi.com mdpi.com
PolyanthracenePolymerized anthracenePhoto-dimer formation is ~4x more efficient than the monomer at 381 nm; reactivity extends to longer wavelengths (>404 nm). nih.gov nih.gov
9-Methyl-10-nitroanthraceneMethyl and nitro groups at C9 and C10Undergoes photorearrangement to 9-methyl-9-nitrosoanthracen-10-one instead of dimerization. nih.gov nih.gov
9-anthraceneboronic acidBoronic acid group for esterificationAllows for incorporation into polymer networks, enabling photo-induced cross-linking. nih.gov nih.gov

Advanced Control over Reaction Selectivity (Regio-, Enantio-, Chemo-)

Achieving precise control over the stereochemical and constitutional outcome of the photodimerization is a major challenge, as multiple isomers can often form. rsc.org Recent advances in supramolecular chemistry and catalysis are providing powerful tools to steer the reaction towards a single, desired product.

Regioselectivity: The photodimerization of unsymmetrically substituted anthracenes can yield head-to-head (HH) and head-to-tail (HT) isomers. Researchers have demonstrated remarkable regiocontrol by using host molecules as "nanoreactors." For example, the photodimerization of 2-anthracenecarboxylic acid, which typically yields predominantly HT dimers in solution or within cyclodextrins, can be completely shifted to produce exclusively HH dimers when conducted inside a water-soluble organic cavitand called octa acid. nsf.govacs.org This reversal of selectivity is attributed to the specific orientation of the guest molecules within the host's cavity. nsf.gov Similarly, metallosupramolecular assemblies, such as rhodium-based metallarectangles, can pre-organize 2,6- or 2,7-bifunctionalized anthracenes in a parallel fashion, leading to the quantitative formation of syn-photodimers upon irradiation. rsc.orgrsc.org The use of cucurbit nih.govuril has also been shown to direct the photodimerization of azaanthracenes to a specific regiomer with high yield. rsc.org

Enantioselectivity: Controlling the chirality of the photodimer product is another critical frontier. A significant breakthrough has been the development of a catalytic asymmetric [4+2] dearomative photocycloaddition between anthracene derivatives and alkenylazaarenes. nih.gov This was achieved using a cooperative platform of a photosensitizer and a chiral Brønsted acid catalyst, yielding pharmaceutically valuable cycloadducts with high enantiomeric excess. nih.gov For [4+4] cycloadditions, absolute asymmetric synthesis has been achieved in the crystalline state. nih.gov By designing molecules where anthracene and naphthalene (B1677914) rings are linked, researchers found that specific geometric parameters in the crystal packing dictate the photoreactivity and can lead to a highly enantioselective intramolecular cycloaddition. nih.gov

Chemoselectivity: In mixtures containing different anthracene derivatives, controlling which molecules dimerize with each other (homo- vs. cross-dimerization) is essential. A strategy to achieve selective cross-photodimerization involves using two different anthracene molecules and choosing an illumination wavelength that efficiently excites only one of the substrates. rsc.org This selective excitation can favor the reaction between two different molecules over the self-dimerization of the more reactive species. rsc.org

Table 2: Strategies for Controlling Selectivity in Anthracene Photodimerization
Selectivity TypeMethodExample SystemOutcomeReference
RegioselectivitySupramolecular Host (Cavitand)2-Anthracenecarboxylic acid in octa acid hostReversal from predominantly head-to-tail (HT) to exclusively head-to-head (HH) dimers. nsf.govacs.org nsf.govacs.org
RegioselectivitySupramolecular Host (Metallacycle)2,6-Disubstituted anthracenes in a rhodium-based metallarectangleExclusive formation of the syn-photodimer. rsc.orgrsc.org rsc.orgrsc.org
EnantioselectivityCooperative Catalysis[4+2] cycloaddition of anthracenes with alkenylazaarenes using a photosensitizer and chiral Brønsted acidHigh yields and high enantiomeric excesses (ees). nih.gov nih.gov
EnantioselectivitySolid-State Crystal ControlIntramolecular cycloaddition of linked 9-anthryl-N-(naphthylcarbonyl)carboxamide derivativesAbsolute asymmetric synthesis achieved for specific derivatives. nih.gov nih.gov
ChemoselectivityWavelength-Selective ExcitationMixture of two different anthracene moleculesFavors cross-photodimerization by exciting only the less reactive substrate. rsc.org rsc.org

Design of Multi-Stimuli-Responsive Systems Incorporating Anthracene Photodimers

The reversibility of anthracene photodimerization—forming a dimer under one stimulus (e.g., UV light at ~365 nm) and cleaving back to monomers under another (e.g., UV light at <300 nm or heat)—makes it an ideal component for "smart" materials. nih.govnih.gov Current research focuses on integrating anthracene units into polymer systems to create materials that respond to multiple external stimuli.

By combining anthracene with other dynamic chemical moieties, researchers have fabricated elastomers responsive to light, heat, and chemicals. nih.gov For example, a cross-linked poly(styrene-butadiene-styrene) (SBS) network was created using both anthracene photodimerization for light-induced cross-linking and boronic esters, which are sensitive to alcohols and heat. nih.gov This dual-component system allows for the modulation of the material's mechanical properties through various triggers. nih.gov Similarly, epoxy elastomers functionalized with anthracene exhibit shape-memory behavior controlled by both light and heat. researchgate.net The photodimerization of the anthracene groups acts as a reversible cross-linking mechanism, allowing the material to fix a temporary shape and recover its original form on demand. researchgate.net

The applications of these multi-stimuli-responsive systems are diverse. The reversible dimerization and cleavage can be used to control the transition between linear and cyclic polymer topologies rsc.org or to trigger gel-sol transitions in supramolecular polymers. These materials hold promise for use in sensors, actuators, and self-healing materials. nih.gov

Integration of Anthracene Photodimers into Complex Supramolecular Architectures

The precise, reversible nature of anthracene photodimerization is being harnessed to build and control complex supramolecular structures. This includes directing the assembly of molecules and creating dynamic, functional nano-architectures.

A prominent area of this research involves the incorporation of anthracene into metal-organic frameworks (MOFs). wiley.comnih.govnih.gov In one study, anthracene molecules were loaded into the pores of a specific MOF. wiley.comnih.gov The confinement within the MOF's pores greatly facilitated the photodimerization, leading to a reversible photoswitching of the material's fluorescence from yellow to purple—a behavior not seen for anthracene in other environments. wiley.comnih.gov This system was used to create photopatternable and erasable surfaces for data storage and authentication. wiley.comnih.gov In another approach, the photodimer itself is used as a ligand to build the MOF. nih.govunige.ch A dysprosium-dianthracene framework was shown to undergo a single-crystal-to-single-crystal transition upon heating, which partially dissociated the dimer. nih.gov This created a heterostructured crystal where reversible photocycloaddition could be triggered, causing the material to switch its luminescence and even exhibit a photomechanical bending response. nih.gov

Beyond MOFs, anthracene photodimerization is used to control other supramolecular assemblies. It can serve as a light-activated switch to regulate host-guest interactions and luminescence in systems built from macrocycles like cyclodextrins and calixarenes. nankai.edu.cnacs.org The dimerization can also be used to trigger the self-assembly of peptide-based building blocks or to covalently cross-link and stabilize pre-formed supramolecular polymers, effectively "locking" them into place. nih.govresearchgate.net For instance, a trimer of anthracene was designed to self-assemble into tubular objects, which were then covalently linked by light-induced dimerization to form robust covalent nanotubes. researchgate.net

Fundamental Understanding of Solid-State Reaction Dynamics and Defect Chemistry

While photodimerization in solution is well-understood, reactions in the solid state are far more complex due to the constraints of the crystal lattice. Emerging research is focused on developing a fundamental understanding of the reaction dynamics, kinetics, and the role of crystal defects in solid-state photodimerization.

Advanced analytical techniques like time-resolved X-ray powder diffraction and Raman microscopy are being used to monitor these reactions in-situ. nih.govcsic.esresearchgate.net These studies have revealed that solid-state reactions are often not uniform. The dimerization may start at specific sites, such as crystal surfaces or defects, and then propagate through the crystal. csic.esrsc.orgroyalsocietypublishing.org This leads to spatially heterogeneous reaction dynamics, where the reaction proceeds from the edges toward the center of the crystal. rsc.org

The kinetics of these reactions often deviate from the simple first-order behavior seen in dilute solutions. rsc.org A phenomenon known as autocatalysis has been observed, where the formation of the product dimer changes the local environment and accelerates the reaction of neighboring monomer molecules. escholarship.org This cooperative process, where reactant-product interactions are significant, is crucial for correctly modeling the reaction kinetics. rsc.org To analyze the large datasets from time-resolved experiments, methods like singular value decomposition (SVD) are being employed to extract subtle information, such as evidence for the existence of transient excimer states that precede dimer formation. nih.gov This deeper understanding of the reaction mechanism and propagation within the crystal is essential for designing new photo-mechanically active crystals and controlling solid-state reactivity. csic.esrsc.org

Q & A

Q. What experimental methodologies are commonly used to synthesize and characterize anthracene photodimers?

Anthracene photodimers are typically synthesized via UV irradiation (e.g., 365 nm using a mercury arc lamp) of monomer solutions, achieving yields >90% . Characterization involves:

  • FTIR spectroscopy : Monitors dimer-to-monomer conversion via absorbance ratios (e.g., dimer-specific peaks at 720 cm⁻¹ vs. monomer peaks at 880 cm⁻¹) .
  • Differential Scanning Calorimetry (DSC) : Quantifies thermophysical changes (melting points, phase transitions) during thermal dissociation. For example, unsubstituted anthracene photodimer melts at ~355°C .
  • X-ray Diffraction (XRD) : Resolves crystal structure changes, such as polymorph formation during solid-state dimerization .

Q. What mechanistic pathways govern anthracene photodimerization in solution?

Photodimerization proceeds via a singlet-state excimer intermediate, where two anthracene monomers align parallel in an excited state . Key factors:

  • Solvent polarity : Non-polar solvents (e.g., benzene) favor excimer formation due to reduced stabilization of polar transition states .
  • Substituent effects : Electron-donating groups (e.g., methoxy) lower the HOMO-LUMO gap, red-shifting absorption and accelerating dimerization .
  • Oxygen sensitivity : Dioxygen quenches triplet states, limiting triplet-mediated pathways in solution .

Q. How does solid-state photodimerization differ from solution-phase reactions?

In crystals, dimerization is topochemically controlled, requiring minimal molecular motion. For example, 9-methylanthracene undergoes single-crystal-to-single-crystal transformation with predictable lattice expansion . In solution, solvent interactions and diffusion rates dominate kinetics, leading to lower stereoselectivity .

Advanced Research Questions

Q. How can thermal dissociation kinetics of anthracene photodimers in the condensed state be accurately modeled?

A hybrid approach combining time-resolved FTIR and non-isothermal DSC is critical:

  • FTIR tracks reaction progress by correlating absorbance ratios with conversion (e.g., x(t)=ARD(t)ARA()ARD(0)ARA()x(t) = \frac{A_{RD}(t) - A_{RA}(\infty)}{A_{RD}(0) - A_{RA}(\infty)}) .
  • DSC reveals phase behavior : Crystalline dimers dissociate slower than molten ones due to stabilization from lattice energy. Activation energies vary (e.g., 176 kJ/mol for crystalline vs. 360 kJ/mol for molten 9-cyano-anthracene dimers) .
  • Kinetic models : Use Avrami-Erofeev equations for crystalline systems and Arrhenius fits for molten states .

Q. How do substituents influence the thermal stability and dissociation behavior of anthracene photodimers?

Substituents alter stability via electronic and steric effects:

  • Electron-withdrawing groups (e.g., -CN) : Reduce thermal stability. For example, 9-cyano-substituted dimers dissociate at room temperature over 14 days .
  • Chain length : Longer alkyl substituents lower melting points (e.g., dimers with C10 chains melt at 120°C vs. C8 chains at 180°C), accelerating dissociation by reducing crystallinity .
  • Crystallinity : Dimers with retained crystallinity exhibit abrupt rate changes during dissociation as monomers dissolve into the matrix .

Q. What role does pressure play in catalyzing this compound dissociation?

Pressure reduces activation energy for cyclobutane ring rupture. For bis-anthracene cyclophane dimers:

  • ΔV‡ = -16 ų : Negative activation volume indicates a compact transition state .
  • Pressure (0.9 GPa) lowers EaE_a from 93 kJ/mol to 7 kJ/mol, likely via ring flattening prior to bond cleavage .

Q. How can phase behavior during thermal dissociation be monitored in real time?

Simultaneous FTIR-DSC coupling resolves structural and thermophysical changes:

  • Molten state : Homogeneous dissociation follows first-order kinetics.
  • Crystalline state : Phase separation occurs, with monomers dissolving into dimer crystals, causing abrupt rate shifts. This is detectable via DSC exotherms overlapping with melting endotherms .

Q. What advanced techniques enable in-situ monitoring of photodimerization dynamics?

  • Singular Value Decomposition (SVD) of XRD data : Identifies transient phases (e.g., excimer intermediates) during solid-state reactions .
  • Solid-state NMR : Detects polymorphic transitions (e.g., distinct dimer configurations in 9-methylanthracene) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.